Deca-2,4,6,8-tetraenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3/b3-2+,5-4+,7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGETJXLJQTBY-GAXCVXDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40650-87-1 | |
| Record name | 2,4,6,8-Decatetraenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040650871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to Deca-2,4,6,8-tetraenal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, structure, reactivity, and biological significance of deca-2,4,6,8-tetraenal. The information is intended for professionals in research and development who require a detailed understanding of this polyunsaturated aldehyde.
Chemical Structure and Isomerism
This compound is a polyunsaturated fatty aldehyde with the molecular formula C₁₀H₁₂O.[1][2][3] Its structure is characterized by a ten-carbon chain containing four conjugated carbon-carbon double bonds at positions 2, 4, 6, and 8, terminating in an aldehyde functional group.[1] This extensive system of alternating double and single bonds results in delocalized π-electrons across a large portion of the molecule, which is fundamental to its distinct chemical reactivity and spectroscopic properties.[1] As a conjugated polyene, it is noted for its high degree of unsaturation, which enhances its reactivity and potential for UV absorption.[1] The molecule can exist in various stereoisomeric forms, with the specific geometry of the double bonds (E/Z configuration) influencing its physical and chemical behavior.
Caption: Core components of the this compound molecule.
Physicochemical Properties
This compound is a yellow crystalline solid.[4] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [1][2][3][5] |
| Molecular Weight | 148.20 g/mol | [2][3][5] |
| Melting Point | 102-103°C | [5] |
| Boiling Point | 267.3°C at 760 mmHg | [5] |
| Density | 0.896 g/cm³ | [5] |
| Flash Point | 142.6°C | [5] |
| Refractive Index | 1.501 | [5] |
| LogP | 2.43 | [5] |
| Appearance | Yellow Crystalline Solid | [4] |
Spectroscopic Analysis
The conjugated polyene structure of this compound gives rise to characteristic spectroscopic signatures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the carbon skeleton, the configuration of the double bonds, and the presence of the aldehyde group.[1] The protons on the double bonds and the aldehyde proton would appear in distinct regions of the ¹H NMR spectrum.
-
Infrared (IR) and Raman Spectroscopy : These techniques are used to identify functional groups. A strong, characteristic C=O stretching vibration is expected in the IR spectrum, typically in the 1650-1700 cm⁻¹ region, with its exact position influenced by conjugation.[1] The C-H stretch of the aldehyde group would also be observable.[1]
-
UV-Visible Spectroscopy : The extensive π-electron conjugation makes the molecule a strong chromophore, absorbing light in the UV-visible region.[1] This property is central to studying its electronic properties and photochemistry.[1]
Chemical Reactivity and Synthesis
The reactivity of this compound is dominated by its aldehyde group and its extended polyene system. It is a valuable intermediate and building block in organic synthesis.[1]
Key Reactions
-
Oxidation : The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[1] This transformation can be achieved using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The polyene chain itself is susceptible to oxidative degradation, especially when exposed to light and oxygen.[1]
-
Reduction : Both the aldehyde and the four C=C double bonds are susceptible to reduction.[1] Achieving selective reduction of one functional group without affecting the others presents a significant synthetic challenge.[1]
-
Condensation Reactions : The molecule can participate in various condensation reactions, such as the aldol condensation, making it a versatile tool for constructing larger polyenes and other complex molecules.[1]
Caption: Oxidation pathway of this compound to its carboxylic acid.
Synthesis
Reported synthetic methods include the acid-catalyzed condensation of smaller building blocks.[1] An aldol condensation followed by an oxidation step can also be employed to construct the tetraenal structure.[1]
Biological Significance and Applications
This compound is a compound of interest in studies related to lipid peroxidation and oxidative stress.[1] Its high degree of unsaturation makes it susceptible to oxidation, and it has been studied for its role in generating reactive oxygen species (ROS).[1] The formation of ROS can lead to cellular damage, making this molecule relevant in research on the mechanisms of oxidative stress and its impact on biological membranes.[1]
Caption: The role of this compound in inducing oxidative stress.
Experimental Protocols
Detailed experimental protocols are highly specific to the desired outcome and laboratory conditions. Below is a generalized methodology for the oxidation of this compound, based on standard organic chemistry principles.
General Protocol for Oxidation to Deca-2,4,6,8-tetraenoic Acid
This protocol outlines a representative workflow for the oxidation of the aldehyde functional group.
-
Dissolution : Dissolve this compound in a suitable organic solvent (e.g., acetone or a mixture of t-butanol and water) in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition : Slowly add a solution of the oxidizing agent (e.g., potassium permanganate) dropwise to the stirred solution. Monitor the reaction progress by observing the color change (e.g., disappearance of the purple permanganate color).
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the reaction's completion using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize the excess oxidant.
-
Workup and Extraction : Acidify the mixture with an acid (e.g., HCl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product : Purify the resulting crude product using a suitable technique, such as recrystallization or column chromatography, to yield the pure deca-2,4,6,8-tetraenoic acid.
-
Analysis : Characterize the final product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Caption: A generalized experimental workflow for chemical synthesis and purification.
References
An In-depth Technical Guide to Deca-2,4,6,8-tetraenal: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde with a ten-carbon chain containing four conjugated double bonds and a terminal aldehyde group.[1] Its extensive conjugation is central to its chemical reactivity and spectroscopic properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its biological significance and relevant experimental protocols.
Physical and Chemical Properties
This compound is a yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [3][4] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 40650-87-1 | [3] |
| Appearance | Yellow Crystalline Solid | [2] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 102-103 °C | |
| Boiling Point | 267.3 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in Benzene, Chloroform, Ethyl Acetate |
Spectroscopic Data
| Technique | Key Features | Reference |
| UV-Vis | λmax = 341 nm | [1] |
| Infrared (IR) | Aldehyde C=O stretch: ~1650-1700 cm⁻¹ (strong, characteristic) Alkene C=C stretch: ~1550-1650 cm⁻¹ | [1] |
| ¹H NMR | Olefinic protons: δ 5.0-7.0 ppm | [1] |
| ¹³C NMR | No specific data found in searches. | |
| Mass Spectrometry | No specific data found in searches. General aldehyde fragmentation involves loss of H (M-1) or CHO (M-29). | [5] |
Chemical Reactivity
The chemical reactivity of this compound is largely dictated by its conjugated polyene system and the terminal aldehyde group.
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The entire molecule can also undergo oxidative degradation, especially when exposed to light and oxygen, leading to the cleavage of the carbon-carbon double bonds.[1]
Reduction: The aldehyde and the conjugated double bonds are susceptible to reduction.[1] Selective reduction of the aldehyde to an alcohol or complete saturation of the polyene chain can be achieved using specific reducing agents and reaction conditions.
Aldol Condensation: As an aldehyde, it can participate in aldol condensations, making it a valuable building block in organic synthesis for creating larger, more complex polyene and cyclic structures.[1]
Experimental Protocols
Synthesis
A reported method for the synthesis of all-trans-decatetraenal involves the acid-catalyzed condensation of crotonaldehyde and hexadienal.[1] While specific reaction conditions, stoichiometry, and purification methods for this particular synthesis are not detailed in the available literature, a general workflow can be conceptualized.
Purification: The purification of polyenals like this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common initial step to separate the desired product from reaction byproducts.[6][7] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.[6][7]
Biological Significance and Signaling Pathways
This compound is a product of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes.[8] This process is implicated in a variety of pathological conditions.
Lipid Peroxidation Pathway
The formation of this compound is a consequence of the oxidative degradation of PUFAs. The process is a chain reaction involving initiation, propagation, and termination steps.[2][3][4][9][10]
NF-κB Signaling Pathway
Some lipid peroxidation products are known to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.[11] While the direct interaction of this compound with the NF-κB pathway is not fully elucidated, a plausible mechanism involves its interaction with the IκB kinase (IKK) complex.
The canonical NF-κB pathway is held in an inactive state by the inhibitor of κB (IκB) protein.[12][13][14] Upon stimulation, the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13][14][15][16][17] This releases NF-κB to translocate to the nucleus and activate the transcription of target genes.[12][13][14][15][16][17] Aldehydic products of lipid peroxidation may act as signaling molecules that trigger the activation of the IKK complex.
Conclusion
This compound is a reactive polyunsaturated aldehyde with significant implications in both synthetic chemistry and biological systems. Its extensive conjugated system gives rise to distinct spectroscopic properties and a rich chemical reactivity. As a product of lipid peroxidation, it is implicated in cellular signaling pathways related to oxidative stress and inflammation, such as the NF-κB pathway. Further research is warranted to fully elucidate its biological roles and to develop detailed and optimized experimental protocols for its synthesis and handling. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
References
- 1. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. GCMS Section 6.11.4 [people.whitman.edu]
- 17. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Deca-2,4,6,8-tetraenal: A Technical Whitepaper on a Reactive Aldehyde in Oxidative Stress and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deca-2,4,6,8-tetraenal (C₁₀H₁₂O) is a polyunsaturated fatty aldehyde characterized by an extended system of conjugated double bonds. Arising from the peroxidation of lipids, this molecule is of significant interest in the study of oxidative stress and its pathological consequences. Its high reactivity suggests a potential to interact with and modulate cellular signaling pathways, making it a subject of investigation for its role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, its formation through lipid peroxidation, and its potential impact on cellular functions. Due to the limited direct experimental data on this specific aldehyde, this paper also presents generalized experimental protocols and discusses plausible signaling pathway interactions based on its chemical nature and the behavior of similar reactive aldehydes.
Introduction
This compound is a ten-carbon aldehyde containing four conjugated carbon-carbon double bonds, which confers significant chemical reactivity.[1] As a product of lipid peroxidation, it is formed when reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes.[1] This process is a hallmark of oxidative stress, a condition implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The electrophilic nature of α,β-unsaturated aldehydes like this compound allows them to form covalent adducts with cellular nucleophiles, such as the side chains of cysteine, histidine, and lysine residues in proteins, as well as with DNA bases. This reactivity is the basis for its potential biological effects, which are a subject of ongoing research.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [2][3][4] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 40650-87-1 | [2][3][4] |
| Appearance | Yellow Crystalline Solid | [2] |
| Chemical Class | Polyunsaturated Fatty Aldehyde | [1] |
Role in Lipid Peroxidation and Oxidative Stress
Lipid peroxidation is a complex chain reaction that degrades lipids, leading to the formation of a variety of reactive aldehydes, including this compound. This process is initiated by the abstraction of a hydrogen atom from a methylene group of a polyunsaturated fatty acid by a reactive oxygen species. The resulting lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction by abstracting a hydrogen from another lipid molecule. The breakdown of lipid hydroperoxides, the primary products of this process, generates secondary products such as aldehydes, including this compound.
The generation of this compound and other reactive aldehydes contributes to the damaging effects of oxidative stress.[1] These molecules can diffuse from their site of formation and react with biomolecules, leading to impaired protein function, enzyme inactivation, and DNA damage.
Lipid Peroxidation and Aldehyde Formation Workflow
Potential Signaling Pathway Modulation
While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its chemical reactivity as a conjugated aldehyde strongly suggests potential interactions with key cellular signaling cascades. One of the most plausible targets is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.
The rationale for this hypothesis is based on the known reactivity of similar α,β-unsaturated aldehydes, which can form adducts with cysteine residues in key proteins of the NF-κB pathway. For instance, modification of IκB kinase (IKK) or NF-κB subunits themselves could disrupt the normal regulation of this pathway.[1]
Hypothetical Modulation of NF-κB Signaling
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound in the context of biological signaling, this section provides generalized methodologies commonly used for studying the effects of lipid peroxidation products.
In Vitro Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines relevant to the research question (e.g., neuronal cells for neurotoxicity studies, macrophages for inflammation studies).
-
Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final solvent concentration does not affect cell viability.
-
Incubation: Treat cells with varying concentrations of this compound for different time points.
Measurement of Reactive Oxygen Species (ROS)
-
Probe: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and fluoresces upon oxidation by ROS.
-
Procedure: a. After treatment with this compound, wash the cells with phosphate-buffered saline (PBS). b. Incubate the cells with DCFH-DA solution in the dark. c. Wash the cells again to remove excess probe. d. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20). b. Incubate the membrane with primary antibodies specific for the target signaling proteins (e.g., phospho-IKK, IκBα, NF-κB p65). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow
Conclusion and Future Directions
This compound is a chemically reactive molecule that is intrinsically linked to lipid peroxidation and oxidative stress. While its direct biological effects and the specific signaling pathways it modulates are not yet well-defined, its structure strongly suggests a potential to interact with cellular macromolecules and disrupt normal cellular signaling, with the NF-κB pathway being a plausible candidate.
Future research should focus on elucidating the specific cellular targets of this compound and quantifying its effects on various signaling pathways. The development of specific antibodies against this compound-protein adducts would be invaluable for its detection and localization in biological samples. Such studies will be crucial for a comprehensive understanding of the role of this and other reactive aldehydes in the pathogenesis of diseases associated with oxidative stress and for the potential development of therapeutic strategies targeting their formation or effects.
References
Spectroscopic Profile of Deca-2,4,6,8-tetraenal: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Deca-2,4,6,8-tetraenal (CAS No: 40650-87-1), a polyunsaturated fatty aldehyde.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of a complete experimental dataset in the public domain, some data is presented as expected ranges based on the analysis of similar conjugated aldehyde compounds.
Table 1: UV-Vis Spectroscopic Data
| Parameter | Value | Solvent | Reference |
| λmax (Absorbance Maximum) | 341 nm | Chloroform | [1] |
| Molar Absorptivity (ε) | 44,000 L·mol⁻¹·cm⁻¹ | Chloroform | [1] |
| Singlet-Triplet Transition (O-O) | 803 nm | Not Specified | [1] |
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Aldehyde) | 1650 - 1700 | Strong, characteristic carbonyl stretch |
| C=C (Conjugated Alkene) | 1550 - 1650 | Stretching vibrations of the polyene system |
| C-H (Aldehyde) | Not Specified | Observable C-H stretch of the aldehyde group |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, the expected chemical shift regions for key protons and carbons are provided based on the analysis of similar α,β-unsaturated aldehydes.
| ¹H NMR (Predicted) | |
| Proton | Expected Chemical Shift (δ, ppm) |
| Aldehydic Proton (-CHO) | ~ 9.0 - 10.0 |
| Vinylic Protons (-CH=CH-) | ~ 5.5 - 7.5 |
| Methyl Protons (-CH₃) | ~ 1.0 - 2.0 |
| ¹³C NMR (Predicted) | |
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~ 190 - 200 |
| Vinylic Carbons (-CH=CH-) | ~ 100 - 150 |
| Methyl Carbon (-CH₃) | ~ 10 - 20 |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value | Method |
| Molecular Weight | 148.20 g/mol | - |
| Molecular Formula | C₁₀H₁₂O | - |
| Predicted m/z values | Not available | - |
High-resolution mass spectrometry (HRMS) is a suitable technique for confirming the molecular formula with high accuracy.[1]
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data for this compound are not explicitly available. The following are generalized methodologies for the key experiments based on standard practices for analyzing conjugated aldehydes.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as chloroform or ethanol. A series of dilutions are then prepared to obtain solutions of varying concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The spectrophotometer is first blanked using the solvent. The absorbance of each diluted sample is then measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet) is recorded. The sample is then scanned to obtain the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used, and for ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in the ¹H spectrum are analyzed to determine the proton environment. The chemical shifts in the ¹³C spectrum are used to identify the different carbon atoms in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer. Derivatization may be employed to improve the volatility and ionization of the aldehyde.
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like GC or LC, is used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern is analyzed to gain information about the structure of the molecule.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Deca-2,4,6,8-tetraenal: A Technical Guide to a Potent Conjugated Polyene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde characterized by a ten-carbon chain with four conjugated carbon-carbon double bonds and a terminal aldehyde group.[1] This extensive conjugation imparts unique chemical and spectroscopic properties, making it a subject of significant interest in organic synthesis and biological systems. As a product of lipid peroxidation, this compound is implicated in oxidative stress and inflammatory signaling pathways. This technical guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic data, and its potential role in modulating cellular signaling, with a focus on the NF-κB pathway. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a yellow crystalline solid with the molecular formula C₁₀H₁₂O.[1] Its structure is defined by a high degree of unsaturation, which is central to its reactivity and spectroscopic characteristics. The alternating double and single bonds create a delocalized π-electron system across the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | PubChem |
| Melting Point | 102-103°C | Guidechem |
| Boiling Point | 267.3°C at 760 mmHg | Guidechem |
| Appearance | Yellow Crystalline Solid | ChemicalBook |
| Solubility | Benzene, Chloroform, Ethyl Acetate | Labscoop |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, a common one being an iterative cross-coupling approach or an acid-catalyzed condensation. One reported method involves the acid-catalyzed condensation of acetaldehyde and crotonaldehyde. The aldehyde group and the conjugated double bonds are reactive sites, allowing for further chemical modifications. For instance, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.[1]
Caption: Synthesis of this compound.
Spectroscopic Data
The extensive conjugated system of this compound results in strong absorption in the UV-Visible region. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming its planar structure and determining the specific isomeric form.
Table 2: Spectroscopic Data for this compound and a Related Polyenal
| Spectroscopic Technique | Parameter | Value | Compound | Reference |
| UV-Vis Spectroscopy | λmax | 341 nm | This compound | [1] |
| ¹H NMR | Chemical Shift (δ) ppm | 9.45 (d) | (2E,4E,6E)-Octa-2,4,6-trienal (Aldehyde proton) | [1] |
| ¹H NMR | Chemical Shift (δ) ppm | 5.95–7.03 (m) | (2E,4E,6E)-Octa-2,4,6-trienal (Olefinic protons) | [1] |
| ¹H NMR | Chemical Shift (δ) ppm | 1.76 (d) | (2E,4E,6E)-Octa-2,4,6-trienal (Methyl protons) | [1] |
| ¹³C NMR | Chemical Shift (δ) ppm | 193.36 | (2E,4E,6E)-Octa-2,4,6-trienal (Aldehyde carbon) | [1] |
| ¹³C NMR | Chemical Shift (δ) ppm | 127.54–152.43 | (2E,4E,6E)-Octa-2,4,6-trienal (Olefinic carbons) | [1] |
| ¹³C NMR | Chemical Shift (δ) ppm | 18.62 | (2E,4E,6E)-Octa-2,4,6-trienal (Methyl carbon) | [1] |
Note: NMR data for the related compound (2E,4E,6E)-Octa-2,4,6-trienal is provided as a reference for interpreting the spectra of the more extended conjugation in this compound.[1]
Biological Activity and Signaling Pathways
This compound is a product of lipid peroxidation, a process that can be initiated by reactive oxygen species (ROS) leading to cellular damage and oxidative stress.[1] Such lipid-derived electrophiles are known to modulate inflammatory signaling pathways. While direct studies on this compound are limited, its structural similarity to other reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), suggests a potential to interact with and modulate the NF-κB signaling pathway.
The canonical NF-κB pathway is a key regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target inflammatory genes. Reactive aldehydes can potentially interact with components of this pathway, such as IKK or NF-κB subunits themselves, thereby modulating the inflammatory response.
Caption: Plausible modulation of the NF-κB signaling pathway.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetaldehyde and crotonaldehyde in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Slowly add an acid catalyst (e.g., piperidinium acetate) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the catalyst. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Measurement: Scan the sample from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration to elucidate the structure and stereochemistry.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) that stably expresses an NF-κB luciferase reporter.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time.
-
Stimulation: Induce NF-κB activation with a known stimulant (e.g., TNFα).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and calculate the inhibition of NF-κB activation.[2]
Caption: General experimental workflow for analysis.
Conclusion and Future Directions
This compound is a fascinating conjugated polyene with significant potential for further investigation. Its role as a lipid peroxidation product positions it as a key molecule in the study of oxidative stress and inflammation. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB and other signaling pathways. A deeper understanding of its biological activities could pave the way for the development of novel therapeutic agents targeting inflammatory diseases and other conditions associated with oxidative stress. The detailed experimental protocols provided herein offer a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
An In-depth Technical Guide to Deca-2,4,6,8-tetraenal: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deca-2,4,6,8-tetraenal, a polyunsaturated fatty aldehyde, has garnered significant interest within the scientific community due to its unique chemical structure and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. We delve into its role in lipid peroxidation, its interaction with the NF-κB signaling pathway, and its potential to form DNA adducts. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside a compilation of relevant quantitative data. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the multifaceted nature of this intriguing molecule.
Introduction
This compound (C₁₀H₁₂O) is a ten-carbon polyunsaturated aldehyde characterized by a chain of four conjugated double bonds.[1] This extensive conjugation is the primary determinant of its chemical reactivity and noteworthy biological effects. As a member of the α,β-unsaturated aldehyde family, it is implicated in a range of cellular processes, from oxidative stress to inflammatory signaling.
This guide will explore the historical context of the study of polyenes, leading to the investigation of molecules like this compound. We will then detail its synthesis, spectroscopic characterization, and its known biological activities, providing specific experimental protocols and quantitative data where available.
History and Discovery
Research into conjugated polyenes dates back several decades, with early studies focusing on their synthesis and unique electronic properties.[2] The investigation of polyene aldehydes, a subset of this class, was a natural progression. While the specific historical moment of the first synthesis or isolation of this compound is not prominently documented in readily available literature, its study is an extension of the broader exploration of long-chain unsaturated aldehydes. The development of synthetic methodologies like the Wittig reaction in the mid-20th century was a pivotal moment, enabling the controlled synthesis of a wide array of polyenes, including this compound, and facilitating the investigation of their properties.[3]
Physicochemical Properties and Spectroscopic Data
This compound is a yellow crystalline solid with the properties listed in the table below.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [5] |
| Molecular Weight | 148.20 g/mol | [5] |
| CAS Number | 40650-87-1 | [5] |
| Appearance | Yellow Crystalline Solid | [4] |
The extensive π-electron system in this compound gives rise to characteristic spectroscopic signatures.
| Spectroscopic Data | Value | Reference |
| UV-Vis (λmax) | 341 nm | [6] |
| ¹H NMR | Predicted ranges based on similar structures: δ 9.5-9.7 (aldehyde proton), δ 6.0-7.5 (alkene protons), δ 1.8-2.2 (methyl protons) | [1] |
| ¹³C NMR | Predicted ranges based on similar structures: δ 190-195 (carbonyl carbon), δ 120-155 (alkene carbons), δ 15-25 (methyl carbon) | [1] |
| IR (Infrared) | Predicted ranges: ~1680 cm⁻¹ (C=O stretch), ~1600-1650 cm⁻¹ (C=C stretch) | [6] |
Synthesis
The synthesis of all-trans-polyenals like this compound is most commonly achieved through a Wittig reaction. This powerful olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a multi-step approach is typically employed, sequentially building the polyene chain.
Experimental Protocol: Synthesis of all-trans-Deca-2,4,6,8-tetraenal via Wittig Reaction
This protocol is a generalized procedure based on established Wittig reaction methodologies for polyenal synthesis.
Materials:
-
Appropriate starting aldehyde (e.g., crotonaldehyde)
-
Triphenylphosphine
-
Appropriate alkyl halide for ylide formation
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Reagents for purification (e.g., silica gel for column chromatography)
Workflow:
Caption: General workflow for the synthesis of this compound.
Procedure:
-
Phosphonium Salt Formation: React triphenylphosphine with an appropriate alkyl halide (e.g., a brominated alkene) in a suitable solvent to form the corresponding phosphonium salt. The reaction is typically stirred at room temperature or with gentle heating.
-
Ylide Generation: Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: To the ylide solution, add the starting aldehyde (e.g., a shorter polyenal) dissolved in an anhydrous solvent dropwise at a low temperature. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily stemming from its electrophilic nature and its ability to interact with cellular macromolecules.
Role in Lipid Peroxidation
As a polyunsaturated aldehyde, this compound is both a product and a participant in the process of lipid peroxidation. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to the formation of various reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These aldehydes are biomarkers of oxidative stress and can cause cellular damage.
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay is a widely used method to measure lipid peroxidation by detecting MDA.[1][7]
Materials:
-
Sample (e.g., cell lysate, tissue homogenate)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard for calibration curve
Workflow:
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer containing an antioxidant like BHT to prevent further oxidation during the assay.
-
Acid Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant.
-
TBA Reaction: Add TBA solution to the supernatant. Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct, which has a pink color.
-
Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantification: Prepare a standard curve using known concentrations of MDA. Use the standard curve to determine the concentration of MDA in the samples.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. This compound has been suggested to interact with and potentially inhibit components of the NF-κB pathway, although specific quantitative data such as IC50 values are not widely reported for this particular compound. The proposed mechanism involves the electrophilic aldehyde reacting with nucleophilic residues on key signaling proteins.
Signaling Pathway:
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activity of the NF-κB pathway.[7][8]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
Inducer of NF-κB activity (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells containing the NF-κB luciferase reporter construct in a multi-well plate. Treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α) to the wells. Include control wells with no stimulus and with stimulus but no inhibitor.
-
Cell Lysis and Luciferase Assay: After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value if possible.
DNA Adduct Formation
The electrophilic nature of α,β-unsaturated aldehydes allows them to react with nucleophilic sites on DNA bases, forming DNA adducts.[8][9] These adducts can be mutagenic and are implicated in the initiation of carcinogenesis. While direct quantitative data for DNA adduct formation by this compound is limited, studies on similar aldehydes suggest a potential for such reactivity.
Experimental Protocol: LC-MS/MS Analysis of DNA Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.[10]
Materials:
-
DNA isolated from cells or tissues treated with this compound
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Internal standards (isotope-labeled adducts)
-
LC-MS/MS system
Procedure:
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from treated and control samples. Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes.
-
Sample Preparation: Add internal standards to the hydrolyzed DNA samples. Purify the nucleosides, for example, by solid-phase extraction.
-
LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system. Separate the nucleosides by liquid chromatography and detect the specific DNA adducts by tandem mass spectrometry using selected reaction monitoring (SRM).
-
Quantification: Quantify the amount of the specific DNA adduct by comparing its peak area to that of the internal standard.
Applications in Research and Drug Development
The diverse biological activities of this compound make it a molecule of interest for various research and therapeutic applications. Its ability to modulate the NF-κB pathway suggests potential as an anti-inflammatory or anti-cancer agent. Furthermore, its role in oxidative stress makes it a useful tool for studying the mechanisms of cellular damage and the effects of antioxidants. In organic synthesis, its conjugated structure serves as a valuable building block for the construction of more complex molecules.[2]
Conclusion
This compound is a fascinating polyunsaturated aldehyde with a rich chemistry and a diverse range of biological activities. From its origins in the broader study of conjugated polyenes to its potential applications in medicine, this molecule continues to be an important subject of scientific inquiry. This technical guide has provided a comprehensive overview of its history, synthesis, and biological significance, complete with detailed experimental protocols. It is our hope that this document will serve as a valuable resource to spur further research into the intriguing properties and potential therapeutic applications of this compound.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 7. nwlifescience.com [nwlifescience.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Assay of aldehydes from lipid peroxidation: gas chromatography-mass spectrometry compared to thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of Deca-2,4,6,8-tetraenal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for Deca-2,4,6,8-tetraenal and related compounds. Specific toxicological data for this compound is limited. Therefore, this guide infers potential hazards based on structurally similar molecules, particularly other polyunsaturated aldehydes. All laboratory work should be conducted with the utmost caution, adhering to institutional safety protocols and performing a thorough risk assessment before use.
Introduction
This compound is a polyunsaturated fatty aldehyde with a highly conjugated system of double bonds.[1][2] This extensive conjugation imparts specific chemical reactivity and potential biological activity, making it a subject of interest in various research fields.[1][2] As a product of lipid peroxidation, it may play a role in cellular processes and oxidative stress.[1][2] Due to its reactive nature as an α,β-unsaturated aldehyde, careful consideration of its safety and handling is paramount for researchers and professionals in drug development.[3][4][5] This guide aims to provide a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of safe handling and experimental design. The table below summarizes the available data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂O | [6][7] |
| Molecular Weight | 148.20 g/mol | [6][7] |
| Appearance | Pale Yellow Solid | [7] |
| CAS Number | 40650-87-1 | [6][7] |
| Melting Point | 102-103°C | [7] |
| Boiling Point | Not available | |
| Solubility | Soluble in Benzene, Chloroform | [7] |
| Storage Temperature | -80°C | [7] |
Hazard Identification and GHS Classification (Inferred)
Potential Hazards:
-
Skin Sensitization: α,β-unsaturated aldehydes are a well-known class of skin sensitizers.[8] The potential for this compound to cause skin sensitization should be considered high.
-
Irritation: Likely to be irritating to the skin, eyes, and respiratory tract.
-
Genotoxicity: Some α,β-unsaturated aldehydes have shown genotoxic effects in vitro.[3][9] The extended conjugation in this compound may influence its reactivity with DNA.
-
Reactivity: The polyene structure makes the compound susceptible to oxidation and polymerization, potentially initiated by light and air.[2] It is a reactive compound that can participate in various chemical reactions.[2]
The following GHS classification should be considered as a precautionary measure until specific data becomes available:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols should be followed when handling this compound.[10][11][12]
Engineering Controls:
-
All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Ensure easy access to an eyewash station and a safety shower.[13]
Personal Protective Equipment (PPE): [10][11][14]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a respirator may be necessary.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent the formation of hazardous degradation products.
-
Storage Condition: Store at -80°C in a tightly sealed container.[7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.[13]
-
Light and Air Sensitivity: Due to its polyene structure, the compound is likely sensitive to light and air, which can promote oxidation and polymerization.[2] Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
First Aid Measures
In case of exposure, immediate action is critical.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release and Disposal
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.
Toxicological Information (Based on Related Compounds)
Direct toxicological studies on this compound are not available in the public domain. The information below is for structurally related α,β-unsaturated aldehydes and should be used to infer potential toxicity.
| Toxicological Endpoint | Findings for Related Compounds (e.g., 2,4-decadienal, other unsaturated aldehydes) | Potential Implication for this compound | Source(s) |
| Acute Toxicity | 2,4-decadienal has moderate acute oral and dermal toxicity in animal studies. | May be harmful if swallowed or in contact with skin. | [8] |
| Skin Sensitization | C7-C12 α,β-unsaturated aldehydes are considered to be skin sensitizers. | High potential for skin sensitization. | [8] |
| Genotoxicity | Some α,β-unsaturated aldehydes show genotoxic potential in vitro, primarily through the formation of DNA adducts. | Potential to be genotoxic. | [3][9] |
| Cellular Toxicity | α,β-unsaturated aldehydes are reactive electrophiles that can deplete cellular antioxidants (like glutathione) and form adducts with proteins and DNA, leading to oxidative stress and cell damage. | Likely to exert toxicity through electrophilic stress. | [4][5] |
Experimental Protocols and Signaling Pathways
General Experimental Workflow for Handling Potentially Hazardous Compounds
The following diagram illustrates a general workflow for safely handling a research chemical like this compound, for which complete hazard information is not available.
Caption: General workflow for handling potentially hazardous research chemicals.
Inferred Mechanism of Toxicity: Electrophilic Stress
α,β-Unsaturated aldehydes, including likely this compound, are soft electrophiles.[4][5] Their toxicity is primarily mediated by their ability to react with soft biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and glutathione.[4][5] This interaction can lead to a cascade of cellular events, as depicted in the signaling pathway diagram below.
References
- 1. Routes of formation and toxic consequences of lipid oxidation products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 3. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 40650-87-1 [chemicalbook.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gz-supplies.com [gz-supplies.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 13. fishersci.com [fishersci.com]
- 14. wcu.edu [wcu.edu]
In-Depth Technical Guide to Deca-2,4,6,8-tetraenal for Researchers and Drug Development Professionals
An Overview of a Reactive Polyene Aldehyde: Properties, Synthesis, and Biological Interactions
Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde characterized by a ten-carbon chain with four conjugated double bonds and a terminal aldehyde group. This extensive conjugation dictates its chemical reactivity and biological activity, making it a molecule of interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its interaction with key biological pathways.
Commercial Availability
This compound is available from a range of commercial chemical suppliers catering to the research and development sector. These suppliers offer the compound in various purities and quantities, suitable for laboratory-scale experiments. It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity and characterization data. For procurement, researchers can contact the suppliers directly through their respective websites.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Website |
| BenchChem | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| AS Chemical Laboratories Inc. | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
| BIOZOL | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
Physicochemical and Spectroscopic Data
This compound is a yellow crystalline solid. Its chemical structure and properties are summarized in the tables below. The extensive π-electron system due to the four conjugated double bonds results in a strong absorption in the UV-Visible spectrum at a characteristic wavelength.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 40650-87-1 | [2][3][4] |
| Appearance | Yellow Crystalline Solid |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data |
| UV-Vis (λmax) | 341 nm |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
Synthesis and Purification
The synthesis of polyene aldehydes like this compound is often achieved through methods that allow for the stereoselective formation of carbon-carbon double bonds. The Wittig reaction is a widely used and versatile method for this purpose.[5]
Experimental Protocol: Synthesis via Wittig Reaction (Generalized)
This protocol provides a general framework for the synthesis of a polyene aldehyde like this compound using a Wittig reaction. The specific starting materials would be chosen to construct the C10 backbone of the target molecule.
Materials:
-
An appropriate phosphonium salt (e.g., a C2-ylide precursor)
-
A suitable polyenal (e.g., a C8-tetraenal precursor)
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
-
Triphenylphosphine oxide (byproduct)
Procedure:
-
Ylide Generation: The phosphonium salt is suspended in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The strong base is added dropwise at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the phosphonium salt and form the ylide (Wittig reagent). The color change of the solution often indicates the formation of the ylide.
-
Reaction with Aldehyde: The polyenal precursor, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified period, allowing the ylide to react with the aldehyde to form the desired alkene.
-
Quenching and Extraction: The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product is then extracted from the aqueous phase using an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the pure this compound.
Analytical Characterization
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC) (Generalized)
A generalized protocol for the analysis of a polyene aldehyde using reverse-phase HPLC is provided below.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
-
Detection Wavelength: Set at the λmax of this compound (341 nm).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Injection and Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded. The retention time and peak purity are analyzed.
-
Quantification: For quantitative analysis, a calibration curve is generated using a series of standard solutions of known concentrations.
Biological Activity and Signaling Pathways
This compound is implicated in biological processes such as lipid oxidation and has been suggested to interact with inflammatory signaling pathways. Of particular interest is its potential modulation of the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer (typically p50-p65) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell survival.
Caption: Proposed interaction of this compound with the NF-κB signaling pathway.
Experimental Protocol: NF-κB Nuclear Translocation Assay (Generalized)
This protocol describes a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
TNF-α
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Cells are seeded onto coverslips in a multi-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.
-
Fixation and Permeabilization: The cells are washed with PBS, fixed, and then permeabilized to allow antibody entry.
-
Immunostaining: The cells are blocked and then incubated with the primary antibody against p65, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging and Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. The percentage of cells showing nuclear p65 is quantified.
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanisms of action will be crucial for elucidating its full therapeutic potential.
References
- 1. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Deca-2,4,6,8-tetraenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde that is formed during the oxidative degradation of lipids. As a product of lipid peroxidation, its presence can be an indicator of oxidative stress in biological systems and may also impact the quality and safety of food products. The high degree of unsaturation in this compound, characterized by a ten-carbon chain with four conjugated double bonds and a terminal aldehyde group, makes it a reactive molecule with the potential to interact with biological macromolecules.[1] Accurate and sensitive analytical methods are therefore crucial for its detection and quantification in various matrices, including biological samples, food, and pharmaceutical formulations.
These application notes provide an overview of the primary analytical techniques for the detection and quantification of this compound, including detailed experimental protocols and data presentation to aid researchers in their study of this compound.
Analytical Methodologies
The detection of this compound can be approached using several analytical techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The principal methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the analysis of aldehydes. Due to the lack of a strong chromophore in many aldehydes for sensitive UV detection, a pre-column derivatization step is often employed. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative that can be readily detected by UV-Vis detectors.
Experimental Protocol: HPLC-UV Analysis of this compound (adapted from methods for similar aldehydes)
a) Sample Preparation and Derivatization:
-
Extraction: For solid samples (e.g., tissue, food), homogenize the sample and extract the lipids using a suitable solvent system such as the Bligh and Dyer method (chloroform/methanol/water). For liquid samples (e.g., plasma, cell culture media), a liquid-liquid extraction with a solvent like acetonitrile can be performed.[2]
-
Derivatization:
-
To the extracted sample, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.
-
Incubate the mixture at 40°C for 30 minutes to allow for the formation of the this compound-DNPH derivative.
-
After incubation, the reaction can be quenched and neutralized.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the derivatized sample through a C18 SPE cartridge to remove excess DNPH reagent and other interferences.
-
Elute the DNPH derivatives from the cartridge with acetonitrile.
-
The eluate is then ready for HPLC analysis.
-
b) HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly employed. For example, a gradient starting from 65% acetonitrile in water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 360 nm, the characteristic wavelength for DNPH derivatives.
-
Injection Volume: 20 µL.
c) Quantification:
Quantification is achieved by creating a calibration curve using a series of standard solutions of this compound that have undergone the same derivatization procedure. The peak area of the this compound-DNPH derivative in the sample is then compared to the calibration curve to determine its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like aldehydes. Derivatization is often necessary to improve the thermal stability and chromatographic behavior of the analytes.
Experimental Protocol: GC-MS Analysis of this compound (adapted from methods for long-chain aldehydes)
a) Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC method, extract the lipids from the sample.
-
Derivatization:
-
For GC-MS analysis, aldehydes can be converted to their O-pentafluorobenzyl (PFB) oxime derivatives. This is achieved by reacting the extracted sample with PFB-hydroxylamine hydrochloride.
-
Alternatively, aldehydes can be analyzed as their dimethylacetal (DMA) derivatives.[3]
-
b) GC-MS Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable, for example, a column with 100% dimethylpolysiloxane.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection is often used for trace analysis.
-
Temperature Program: An oven temperature program is used to separate the analytes. For example, start at 60°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min, and hold for 20 minutes.[5][6][7]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
c) Quantification:
An internal standard, such as a deuterated analogue of the analyte, should be added to the sample before extraction to correct for variations in sample preparation and instrument response. A calibration curve is prepared using standards containing the analyte and the internal standard.
UV-Visible Spectrophotometry
Due to its extensive system of conjugated double bonds, this compound exhibits strong absorption in the UV-Visible region.[1] This property can be utilized for its direct quantification in relatively simple matrices, although this method is less specific than chromatographic techniques. The maximum absorption wavelength (λmax) for this compound is reported to be around 341 nm.[1]
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Sample Preparation: The sample containing this compound should be dissolved in a UV-transparent solvent, such as ethanol or hexane.
-
Measurement:
-
Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
The absorbance at the λmax (approximately 341 nm) is measured.
-
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in the sample can then be determined using the Beer-Lambert law.
Data Presentation
The following tables summarize typical quantitative data for the analysis of aldehydes using the described techniques. Note that the specific values for this compound may vary and require experimental determination.
Table 1: HPLC-UV Analysis of Aldehydes (as DNPH derivatives) - Representative Data
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.029 - 0.176 µmol/kg | [8] |
| Limit of Quantification (LOQ) | 0.052 µg/mL | [9] |
| Recovery | 95.45 - 104.41% | [8] |
Table 2: GC-MS Analysis of Fatty Aldehydes - Representative Data
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.5 - 8 ng/mL | [4] |
| Precision (RSD) | < 15% | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound from a biological sample using HPLC-UV with DNPH derivatization.
References
- 1. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 2. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of 4-hydroxy-2-nonenal (HNE) in fish muscle by high-performance liquid chromatography with pre-column derivatization using (2,4-dinitrophenyl)-hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [ouci.dntb.gov.ua]
Application Notes and Protocols for Deca-2,4,6,8-tetraenal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Deca-2,4,6,8-tetraenal, a polyunsaturated aldehyde with a highly conjugated system, serves as a versatile building block in organic synthesis. Its extended π-electron system and terminal aldehyde functionality allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products and their analogues. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.
Physicochemical Properties and Spectroscopic Data
This compound is a yellow crystalline solid with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol .[1][2] Its structure is characterized by a ten-carbon chain with four conjugated carbon-carbon double bonds and a terminal aldehyde group.[2] This high degree of unsaturation is central to its chemical reactivity and spectroscopic properties.[2]
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Values | Reference |
| UV-Vis Spectroscopy | λmax: 341 nm in chloroform (ε = 44,000) | [2] |
| Infrared (IR) Spectroscopy | C=O stretch: ~1650-1700 cm⁻¹ (strong, characteristic) | [2] |
| C=C stretch (conjugated): ~1550-1650 cm⁻¹ | [2] | |
| Aldehyde C-H stretch: Present | [2] | |
| ¹H NMR Spectroscopy | Aldehyde proton (CHO): ~9.45 ppm (doublet) (comparative data) | [2] |
| Olefinic protons: δ 5.0–7.5 ppm (complex multiplets) | [2] | |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O): >190 ppm | |
| Olefinic carbons: ~100-150 ppm |
Key Applications and Experimental Protocols
This compound's reactivity is centered around its aldehyde group and its extensive conjugated double bond system. This allows for its participation in a range of reactions including oxidations, reductions, and cycloadditions.
Oxidation to (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate in the synthesis of more complex molecules.[2]
General Oxidation Pathway
Caption: Oxidation of this compound to its corresponding carboxylic acid.
Protocol: Oxidation with Manganese Dioxide
This protocol is a general method for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids using activated manganese dioxide.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
Dissolve this compound in a suitable solvent such as a mixture of dichloromethane and methanol.
-
Add sodium cyanide to the solution.
-
Add activated manganese dioxide in portions to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: High yields are generally reported for this type of oxidation.[3]
Reduction to Deca-2,4,6,8-tetraen-1-ol
The aldehyde group can be selectively reduced to a primary alcohol, providing another key synthetic intermediate. For the selective 1,2-reduction of the aldehyde in the presence of the conjugated double bonds, specific reducing agents and conditions are employed.
Chemoselective Reduction Pathway
Caption: Selective reduction of the aldehyde to a primary alcohol.
Protocol: Luche Reduction (Sodium Borohydride and Cerium(III) Chloride)
The Luche reduction is a mild and selective method for the 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols.[4][5]
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound and cerium(III) chloride heptahydrate in methanol at 0 °C.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Table 2: Comparison of Reducing Agents for Polyenals
| Reducing Agent | Selectivity | Conditions | Typical Products |
| NaBH₄/CeCl₃ (Luche) | High for 1,2-reduction of C=O | Low temperature (e.g., 0 °C) | Allylic alcohol |
| Diisobutylaluminium hydride (DIBAL-H) | Can be selective for aldehyde reduction | Very low temperature (-78 °C) | Aldehyde from ester/nitrile; can reduce aldehydes to alcohols |
| Sodium Borohydride (NaBH₄) | Less selective; can lead to 1,4-addition | Varies with substrate and conditions | Mixture of allylic alcohol and saturated alcohol |
Diels-Alder Cycloaddition Reactions
The conjugated tetraene system of this compound can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This provides a powerful method for the construction of six-membered rings.
Diels-Alder Reaction Workflow
Caption: Workflow for a Diels-Alder reaction involving this compound.
Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a general procedure for the Diels-Alder reaction between a conjugated diene and N-phenylmaleimide.[6][7][8]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene
-
Dichloromethane (for TLC)
-
Silica gel for chromatography
Procedure:
-
Dissolve this compound and N-phenylmaleimide in toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux. The reaction temperature should be high enough to facilitate the cycloaddition.
-
Monitor the reaction progress by TLC, using a suitable eluent system (e.g., dichloromethane/hexane). The product cycloadduct is expected to have a different Rf value than the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct.
Table 3: Common Dienophiles for Diels-Alder Reactions
| Dienophile | Activating Group | Expected Reactivity |
| Maleic anhydride | Electron-withdrawing (anhydride) | High |
| N-Phenylmaleimide | Electron-withdrawing (imide) | High |
| Tetracyanoethylene (TCNE) | Electron-withdrawing (cyano) | Very high |
| Acrolein | Electron-withdrawing (aldehyde) | Moderate |
Application in Natural Product Synthesis
This compound and its derivatives are potential intermediates in the synthesis of complex natural products. For instance, related polyenoates have been investigated as precursors in the biosynthesis of the Heat Stable Antifungal Factor (HSAF), a polycyclic macrolactam with potential applications in crop protection. The synthesis of these precursors often involves methods like the Wittig or Horner-Wadsworth-Emmons reactions to construct the polyene chain. While a direct protocol for the incorporation of this compound into HSAF is not detailed in the available literature, its structural similarity to proposed intermediates highlights its potential in this area.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. The protocols and data presented here provide a foundation for its use in a variety of synthetic transformations. Further exploration of its reactivity, particularly in cycloaddition reactions and as a precursor for natural product synthesis, is a promising area for future research. Researchers should consider the stability of this highly conjugated system, particularly its sensitivity to light and air, and employ appropriate handling and purification techniques.
References
- 1. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 2. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 2,4-Decadienal | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Deca-2,4,6,8-tetraenal as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of deca-2,4,6,8-tetraenal in the synthesis of complex molecules. The highly conjugated system of this polyunsaturated aldehyde makes it a valuable precursor for a variety of chemical transformations, including chain elongation and cycloaddition reactions, enabling the construction of intricate molecular architectures with potential biological activity.
Application Note 1: Synthesis of a Dodecapentaenoic Acid Thioester, a Key Precursor for Heat-Stable Antifungal Factor (HSAF) Biosynthesis
This protocol details the use of this compound as a starting material for the synthesis of an N-acetylcysteamine (SNAC) thioester of dodecapentaenoic acid. This thioester is a putative intermediate in the biosynthesis of HSAF, a potent antifungal agent that disrupts sphingolipid production in fungi.[1] The synthesis involves a Horner-Wadsworth-Emmons (HWE) reaction to extend the polyene chain, followed by an aldol addition and subsequent thioesterification.
Experimental Protocol: Synthesis of S-(2-Acetamidoethyl) (2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenethioate
This multi-step synthesis starts with the commercially available this compound.
Step 1: Aldol Addition to this compound
-
Prepare a solution of diisopropylamine (1.496 mmol) in 5 mL of THF at 0°C.
-
Add 1.6 M n-butyl lithium in hexane (1.496 mmol) to the solution and stir for 15 minutes.
-
Add dry glacial acetic acid (0.68 mmol) and stir for 1 hour.
-
In a separate flask, prepare a solution of this compound (100 mg, 0.68 mmol) in 5 mL of THF at 0°C.
-
Slowly add the deprotonated acetic acid solution to the this compound solution over 10 minutes.
-
Allow the reaction to incubate for one hour.
-
Quench the reaction with 5 mL of aqueous NH4Cl.
-
Extract the product with an appropriate organic solvent and purify by column chromatography to yield (4E,6E,8E,10E)-3-hydroxydodeca-4,6,8,10-tetraenoic acid.
Step 2: Thioesterification
-
Prepare a solution of the product from Step 1 (0.68 mmol) in 10 mL of THF at room temperature.
-
Add DMAP (0.068 mmol) and N-acetylcysteamine (SNAC) (0.68 mmol) to the solution.
-
Add EDCI (0.68 mmol) all at once and stir for four hours.
-
Quench the reaction with 20 mL of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with 0.5 M aqueous HCl and saturated aqueous sodium bicarbonate, and finally with saturated aqueous NaCl.
-
Dry the organic extracts and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain S-(2-acetamidoethyl) (4E,6E,8E,10E)-3-hydroxydodeca-4,6,8,10-tetraenethioate.
Step 3: Elimination to form the Pentaenoate Thioester
-
To a solution of the product from Step 2 (0.194 mmol) in 10 mL of CH2Cl2 at room temperature, add triethylamine (0.776 mmol).
-
Add methyl sulfonyl chloride (0.388 mmol) and allow the solution to incubate for 48 hours.
-
Quench the reaction with 20 mL of saturated aqueous NH4Cl.
-
Extract with CH2Cl2, wash with saturated aqueous sodium bicarbonate and saturated aqueous NaCl.
-
Dry the combined organic extracts and concentrate under reduced pressure to yield the final product.
Quantitative Data
| Intermediate/Product | Starting Material (mmol) | Reagents | Yield (%) | Spectroscopic Data (for this compound) |
| (4E,6E,8E,10E)-3-hydroxydodeca-4,6,8,10-tetraenoic acid | 0.68 | This compound, LDA, Acetic Acid | - | ¹³C NMR (75 MHz): δ 18.59 (CH₃), 129.04 (CH), 129.15 (CH), 130.56 (CH), 131.54 (CH), 134.42 (CH), 139.18 (CH), 143.08 (CH), 152.05 (CH), 193.44 (C) |
| S-(2-acetamidoethyl) (4E,6E,8E,10E)-3-hydroxydodeca-4,6,8,10-tetraenethioate | 0.68 | Product from Step 1, SNAC, EDCI, DMAP | - | IR: 3020, 2907, 2814, 1660, 1583, 1108, 97 cm⁻¹ |
| S-(2-acetamidoethyl) (2E,4E,6E,8E,10E)-dodeca-2,4,6,8,10-pentaenethioate | 0.194 | Product from Step 2, Mesyl Chloride, Triethylamine | 30 | UV-Vis (chloroform): λmax = 348 nm, ε = 52,000 |
| HRMS (TOF): calculated for C₁₀H₁₁O: 148.0888; found 148.0893 |
Note: Yields for intermediate steps were not explicitly provided in the source material.
Logical Workflow for the Synthesis of the HSAF Precursor
References
Application Notes and Protocols for Aldol Condensation Reactions Involving Deca-2,4,6,8-tetraenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deca-2,4,6,8-tetraenal is a polyunsaturated aldehyde with a highly conjugated system of double bonds, making it a reactive substrate for various organic transformations.[1] Its structure suggests its utility as a building block in the synthesis of more complex molecules, including longer polyenes and cyclic compounds, through reactions such as aldol condensations.[1] Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis, crucial for the construction of larger molecules, including those with potential pharmacological activity. This document provides an overview of the potential applications and a generalized experimental protocol for the aldol condensation of this compound.
Note: Specific examples of aldol condensation reactions directly involving this compound as a reactant are not extensively documented in publicly available scientific literature. Therefore, the following protocols are based on general procedures for aldol condensations of other aldehydes and should be considered as a starting point for experimental design.
Potential Applications in Drug Development
Derivatives of polyunsaturated aldehydes and ketones are of interest in medicinal chemistry due to their potential biological activities. The extension of the conjugated system of this compound through an aldol condensation could lead to the synthesis of novel compounds with potential applications in areas such as:
-
Anti-inflammatory Agents: Long-chain polyenes can be metabolized by enzymes like lipoxygenases and cyclooxygenases to produce bioactive compounds that may modulate inflammatory pathways.[1]
-
Anticancer Agents: The cytotoxic activity of some polyunsaturated compounds is attributed to their ability to induce oxidative stress and apoptosis in cancer cells.
-
Precursors for Carotenoid and Retinoid Analogs: Aldol condensation is a key step in the synthesis of various carotenoids and retinoids, which are known for their antioxidant properties and roles in cellular processes.
Experimental Protocols
The following are generalized protocols for the base-catalyzed aldol condensation of a polyenal like this compound with a ketone (e.g., acetone) and an active methylene compound. These protocols are adapted from standard procedures for aldol condensations.[2][3]
Protocol 1: Crossed Aldol Condensation of this compound with Acetone
This protocol describes a representative procedure for the synthesis of a C13-polyenone via the reaction of this compound with acetone.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Ketone: Add an excess of acetone (e.g., 5-10 equivalents) to the solution. Using an excess of the ketone helps to minimize the self-condensation of the aldehyde.
-
Initiation of Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of a base, such as 10% NaOH or KOH. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight. Gentle heating may be applied to promote the dehydration of the intermediate aldol addition product to the final enone.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution), and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired polyenone.
Data Presentation
As no specific experimental data for the aldol condensation of this compound is available in the searched literature, a representative data table cannot be provided. For a hypothetical reaction, the following data would be collected and presented:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS, UV-Vis) |
| This compound | Acetone | NaOH | Ethanol | 12 | 25 | Dodeca-3,5,7,9,11-pentaen-2-one | Data not available | Data not available |
| This compound | Cyclohexanone | KOH | Methanol | 24 | 50 | 2-(Deca-2,4,6,8,10-pentaenylidene)cyclohexan-1-one | Data not available | Data not available |
Visualizations
Logical Workflow for Aldol Condensation Experiment
References
Application Notes and Protocols for the Oxidation of Deca-2,4,6,8-tetraenal to (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical oxidation of the polyunsaturated aldehyde, deca-2,4,6,8-tetraenal, to its corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid. The synthesis of polyunsaturated carboxylic acids is of significant interest in medicinal chemistry and drug development due to the structural similarity of these molecules to biologically active compounds such as retinoids. This protocol focuses on a mild and efficient oxidation method using silver(I) oxide. Additionally, this document summarizes the physicochemical properties of the resulting carboxylic acid and discusses its potential, yet underexplored, applications in biomedical research by drawing parallels with related bioactive molecules.
Introduction
This compound is a C10 polyunsaturated aldehyde characterized by a conjugated system of four double bonds. The oxidation of its terminal aldehyde group to a carboxylic acid yields (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, a molecule with potential for investigation in various biological systems. The extended polyene chain is a key structural feature found in retinoids, a class of compounds vital for vision, cell growth, and differentiation.[1] While the biological activities of longer-chain polyunsaturated fatty acids and complex retinoids are well-documented, the specific roles of shorter-chain analogues like deca-2,4,6,8-tetraenoic acid are less characterized, presenting an opportunity for novel research in areas such as signaling pathway modulation and therapeutic agent development.
The aldehyde group of this compound is susceptible to oxidation by various reagents, including potassium permanganate and chromium trioxide. However, for substrates with multiple double bonds, milder oxidizing agents are preferable to avoid unwanted side reactions. Silver(I) oxide, often utilized in the Tollens' test, provides a selective and efficient method for the oxidation of aldehydes to carboxylic acids under basic conditions.[2] This method is advantageous due to its high selectivity for the aldehyde group, leaving the carbon-carbon double bonds of the polyene chain intact.
Physicochemical Properties and Characterization
The successful synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid can be confirmed through various analytical techniques. Below is a summary of its known physical properties and expected spectroscopic data.
Table 1: Physicochemical Properties of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Brown Solid | [3] |
| Purity | ≥95% | [3] |
| CAS Number | 17016-39-6 |
Table 2: Representative Spectroscopic Data for (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR (CDCl₃) | δ (ppm): 1.85 (d, 3H, CH₃), 5.80-7.50 (m, 8H, olefinic protons), 11.5-12.5 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 18.5 (CH₃), 120-150 (olefinic carbons), 172.0 (C=O) |
| IR (KBr) | ν (cm⁻¹): ~3000 (O-H, broad), ~1680 (C=O), ~1620 (C=C) |
Note: The spectroscopic data in Table 2 are representative and based on the known spectra of similar polyunsaturated carboxylic acids. Actual experimental values may vary.
Experimental Protocol: Oxidation of this compound
This protocol is adapted from a reliable method for the oxidation of aldehydes to carboxylic acids using freshly prepared silver(I) oxide.[4]
3.1. Materials and Reagents
-
This compound
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus (Buchner funnel, filter paper)
-
Standard laboratory glassware
3.2. Preparation of Silver(I) Oxide Reagent
-
In a flask, dissolve silver nitrate in deionized water (e.g., 1.7 g in 10 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).
-
With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form.
-
The freshly prepared silver(I) oxide suspension is used immediately in the next step.
3.3. Oxidation Procedure
-
Cool the flask containing the silver(I) oxide suspension in an ice bath.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or THF) if it is not readily soluble in the aqueous mixture.
-
Slowly add the this compound solution to the cold, stirred silver(I) oxide suspension.
-
Continue stirring in the ice bath for approximately 30-60 minutes after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the black precipitate of metallic silver by vacuum filtration.
-
Wash the silver precipitate with several portions of hot deionized water to ensure complete recovery of the product.
-
Combine the filtrate and washings.
3.4. Product Isolation and Purification
-
Cool the combined filtrate in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically pH 2-3).
-
Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.
-
Wash the product with cold deionized water to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Caption: Experimental workflow for the oxidation of this compound.
Potential Applications and Future Research Directions
While specific biological data for (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid is limited in publicly available literature, its structural characteristics suggest potential avenues for investigation in drug discovery and chemical biology.
4.1. Analogy to Retinoids and Retinoid X Receptors (RXRs)
Retinoids, such as all-trans-retinoic acid (ATRA), are critical signaling molecules that bind to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression.[1] These receptors are implicated in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Given the structural similarity of the polyene chain in deca-2,4,6,8-tetraenoic acid to that of retinoids, it is plausible that this shorter-chain analogue could exhibit some affinity for RARs or RXRs, potentially acting as an agonist or antagonist. Further research, such as competitive binding assays and reporter gene assays, is warranted to explore this possibility.
References
Application Notes and Protocols: Deca-2,4,6,8-tetraenal in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are proposed based on the known chemical reactivity of conjugated polyenals. Direct experimental evidence for these specific applications of Deca-2,4,6,8-tetraenal in materials science is limited in publicly available literature. These protocols are intended to serve as a starting point for research and development.
Introduction to this compound
This compound is a polyunsaturated fatty aldehyde with the molecular formula C₁₀H₁₂O.[1] Its structure is characterized by a ten-carbon chain containing four conjugated carbon-carbon double bonds and a terminal aldehyde group.[1] This high degree of conjugation and the reactive aldehyde functionality make it a promising, yet underexplored, building block for the synthesis of advanced materials. The conjugated system imparts potential optical and electronic properties, while the aldehyde group offers a versatile handle for cross-linking and surface functionalization.[2][3]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | [4] |
| Appearance | Yellow Crystalline Solid | [5] |
| Key Functional Groups | Conjugated Polyene, Aldehyde | [1] |
Application Note I: Synthesis of Novel Conjugated Polymers via Diels-Alder Reaction
The extensive π-electron system of this compound makes it an interesting candidate as a diene component in Diels-Alder polymerization.[6] This [4+2] cycloaddition reaction can be utilized to form six-membered rings, providing a pathway to create novel polymer backbones.[6][7] By reacting with a bismaleimide as a dienophile, a linear polymer with repeating cyclohexene-based units can be synthesized. The aldehyde functionality remains as a pendant group, available for further modifications.
Potential Applications:
-
Organic Electronics: The resulting conjugated polymers could exhibit semiconducting properties for use in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).
-
Thermosetting Resins: The pendant aldehyde groups can be used for subsequent cross-linking to form thermosetting resins with high thermal stability.
-
Self-Healing Materials: The thermal reversibility of the Diels-Alder reaction could be exploited to create materials that can be repaired upon heating.[8]
Experimental Protocol: Synthesis of a Poly(imide-co-cyclohexene) Polymer
Materials:
-
This compound (≥95% purity)
-
1,1'-(Methylene-di-4,1-phenylene)bismaleimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydroquinone (inhibitor)
-
Methanol
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and 1,1'-(Methylene-di-4,1-phenylene)bismaleimide (1.0 eq) in anhydrous DMF.
-
Add a catalytic amount of hydroquinone to inhibit auto-polymerization of the dienophile.
-
Stir the reaction mixture at 110°C for 48 hours.
-
Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the maleimide C=C stretching peak.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of methanol.
-
Filter the precipitate and wash with fresh methanol.
-
Dry the polymer under vacuum at 60°C for 24 hours.
Hypothetical Characterization Data:
| Technique | Expected Result |
| GPC | Mn = 15,000 g/mol , PDI = 1.8 |
| ¹H NMR | Peaks corresponding to the polymer backbone and pendant aldehyde proton |
| FTIR | Disappearance of maleimide peaks, appearance of characteristic polymer peaks |
| TGA | Onset of decomposition > 300°C |
Diagram of the Diels-Alder Polymerization Pathway:
Caption: Proposed pathway for Diels-Alder polymerization.
Application Note II: Surface Functionalization of Biomaterials
The aldehyde group of this compound can be exploited for the covalent immobilization of biomolecules, such as proteins and peptides, onto material surfaces.[9] This is typically achieved through Schiff base formation with primary amine groups present in the biomolecules.[9] This application is relevant for the development of biosensors, biocompatible coatings, and materials for tissue engineering.
Experimental Protocol: Covalent Immobilization of Lysozyme onto an Amine-Functionalized Surface
Materials:
-
Amine-functionalized silicon wafers
-
This compound
-
Anhydrous Toluene
-
Lysozyme from chicken egg white
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN)
Procedure:
-
Aldehyde Activation of the Surface:
-
Immerse the amine-functionalized silicon wafers in a solution of this compound in anhydrous toluene.
-
Allow the reaction to proceed for 12 hours at room temperature to form a Schiff base, followed by rinsing with toluene to remove unreacted aldehyde.
-
-
Protein Immobilization:
-
Prepare a solution of lysozyme in PBS.
-
Immerse the aldehyde-activated wafers in the lysozyme solution.
-
Add NaBH₃CN to the solution to reduce the newly formed Schiff base to a stable secondary amine linkage.
-
Incubate for 4 hours at room temperature with gentle agitation.
-
Wash the wafers thoroughly with PBS and deionized water to remove non-covalently bound protein.
-
Hypothetical Quantitative Data:
| Analytical Method | Parameter Measured | Expected Value |
| Contact Angle Goniometry | Water Contact Angle (Aldehyde Surface) | ~75° |
| Water Contact Angle (After Lysozyme Immobilization) | ~40° | |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Signal Intensity | Increased after lysozyme immobilization |
| Atomic Force Microscopy (AFM) | Surface Roughness | Increased after lysozyme immobilization |
Workflow for Surface Functionalization:
Caption: Workflow for protein immobilization.
Application Note III: Development of pH-Responsive Hydrogels
The aldehyde functionality of this compound can be used to form pH-sensitive acetal or hydrazone cross-links in hydrogel networks.[3] These linkages are stable at neutral or basic pH but can be cleaved under acidic conditions, leading to the degradation of the hydrogel and the release of an encapsulated payload. This property is highly desirable for targeted drug delivery applications, particularly in acidic tumor microenvironments.
Experimental Protocol: Synthesis of a pH-Responsive Hydrogel
Materials:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Rhodamine B (model drug)
Procedure:
-
Dissolve PVA in DMSO.
-
Add this compound as a cross-linker and a catalytic amount of HCl.
-
Stir the mixture at 60°C until a gel is formed.
-
Purify the hydrogel by dialysis against deionized water to remove unreacted components.
-
Load the hydrogel with Rhodamine B by soaking it in a concentrated solution of the dye.
-
Release Study:
-
Place the loaded hydrogel discs in PBS at pH 7.4 and pH 5.5.
-
At predetermined time intervals, take aliquots of the buffer and measure the absorbance of Rhodamine B using a UV-Vis spectrophotometer to quantify the release.
-
Hypothetical Drug Release Data:
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 | 20 |
| 4 | 12 | 55 |
| 8 | 18 | 85 |
| 12 | 22 | 95 |
| 24 | 25 | 98 |
Logical Relationship in pH-Responsive Drug Release:
Caption: Mechanism of pH-triggered drug release.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aldehyde-functional polycarbonates as reactive platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyene - Wikipedia [en.wikipedia.org]
- 5. Aldehyde-functional polycarbonates as reactive platforms - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Diels–Alder Reaction [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Protocols for Handling and Storing Deca-2,4,6,8-tetraenal: A Guide for Researchers
For researchers, scientists, and drug development professionals, the proper handling and storage of Deca-2,4,6,8-tetraenal are paramount to ensure laboratory safety, maintain compound integrity, and achieve reliable experimental outcomes. This highly unsaturated aldehyde is susceptible to degradation and poses potential health risks if mishandled. These detailed application notes and protocols provide a comprehensive guide to its safe management in a laboratory setting.
Compound Information and Properties
This compound is a pale yellow to yellow crystalline solid. Its extensive system of conjugated double bonds makes it a valuable intermediate in organic synthesis but also contributes to its reactivity and instability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Pale Yellow Solid | Santa Cruz Biotechnology |
| Melting Point | 102-103°C | Santa Cruz Biotechnology |
| Solubility | Benzene, Chloroform, Ethyl Acetate | ChemicalBook |
| Storage Temperature | -80°C to -86°C | Labscoop, ChemicalBook |
Safety Precautions and Personal Protective Equipment (PPE)
2.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.
2.2. General Handling Practices:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Work in a designated area and keep the work area clean.
-
Do not eat, drink, or smoke in the laboratory.
Storage Protocols
Due to its sensitivity to light, oxygen, and temperature, strict storage conditions are essential to prevent degradation of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C to -86°C | To minimize thermal degradation and maintain long-term stability.[3][4] |
| Container | Amber vial or light-proof container | To protect from light-induced degradation.[3] |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | To prevent oxidation of the polyunsaturated aldehyde chain. |
| Labeling | Clearly label with compound name, date received, and any hazard warnings. | For proper identification and safety. |
Experimental Protocol for Long-Term Storage:
-
Obtain a suitable amber glass vial with a secure, airtight cap.
-
If the compound is not already under an inert atmosphere, carefully transfer it to the vial inside a glove box or by using a gentle stream of inert gas to displace the air.
-
Seal the vial tightly.
-
Wrap the vial in aluminum foil for extra light protection.
-
Place the vial in a labeled secondary container.
-
Store the container in a freezer at -80°C to -86°C.
-
Log the storage location and date.
Experimental Handling and Solution Preparation
4.1. General Workflow:
The following diagram illustrates the general workflow for safely handling and preparing solutions of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
4.2. Protocol for Preparing a Stock Solution:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Set up all equipment in a certified chemical fume hood.
-
-
Equilibration:
-
Remove the vial of this compound from the -80°C freezer.
-
Allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture, which could degrade the compound.
-
-
Weighing:
-
Once at room temperature, transfer the vial to a glove box or an inert atmosphere.
-
Carefully weigh the desired amount of the solid into a clean, dry container.
-
-
Dissolution:
-
Add the appropriate solvent (e.g., chloroform, ethyl acetate) to the weighed compound.
-
Gently swirl or sonicate until the solid is completely dissolved.
-
-
Storage of Solution:
-
Store the resulting solution in a tightly sealed amber vial, preferably with a Teflon-lined cap.
-
For short-term storage, refrigeration at 4°C may be adequate, but for longer-term storage, freezing at -20°C or -80°C is recommended.
-
Purge the headspace of the vial with an inert gas before sealing.
-
Spill and Exposure Management
5.1. Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional procedures.
5.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Stability and Degradation
This compound is a polyunsaturated aldehyde, a class of compounds known to be susceptible to degradation through several pathways.[2]
Known Degradation Pathways:
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. The polyene chain is also susceptible to oxidative degradation, which can be initiated by light and oxygen.[2]
-
Polymerization: The conjugated double bonds can participate in polymerization reactions.
-
Isomerization: Light can induce isomerization of the double bonds.
Quantitative Stability Data:
A study on the persistence of similar polyunsaturated aldehydes (decadienal, octadienal, and heptadienal) in seawater showed temperature-dependent degradation. While not directly applicable to laboratory conditions with pure compounds and organic solvents, it highlights the inherent instability of this class of molecules.
| Compound | Half-life at 10°C | Half-life at 15°C | Half-life at 20°C |
| Octadienal | 200 h | 80 h | 60 h |
| Heptadienal | 200 h | 80 h | 60 h |
| Decadienal | More persistent than Octadienal and Heptadienal at all temperatures | More persistent than Octadienal and Heptadienal at all temperatures | More persistent than Octadienal and Heptadienal at all temperatures |
| Data from a study on polyunsaturated aldehydes in seawater and may not be representative of stability in organic solvents.[3] |
Waste Disposal
Waste containing this compound should be treated as hazardous chemical waste.
7.1. Disposal Workflow:
Caption: A diagram illustrating the proper procedure for the disposal of this compound waste.
7.2. Disposal Protocol:
-
Collection:
-
Collect all waste solutions and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Neutralization (for Aldehyde-Specific Waste):
-
For waste streams containing only the aldehyde, consider neutralization to a less reactive compound under controlled conditions by a trained professional. This typically involves oxidation to the corresponding carboxylic acid. However, given the reactive nature of the polyene chain, this should only be attempted with a validated procedure and appropriate safety precautions.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and sources of ignition.
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
High-performance liquid chromatography (HPLC) for Deca-2,4,6,8-tetraenal
An Application Note on the Analysis of Deca-2,4,6,8-tetraenal using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a polyunsaturated fatty aldehyde characterized by a ten-carbon chain with four conjugated carbon-carbon double bonds and a terminal aldehyde group.[1] This extensive conjugation makes the molecule susceptible to analysis by UV-Vis spectroscopy and highly suitable for separation and quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This application note provides a detailed protocol for the determination of this compound in a sample matrix, targeting researchers, scientists, and professionals in the field of drug development and chemical analysis.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify components in a mixture.[2] The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.[2] For this compound, a reversed-phase HPLC method is proposed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. Due to its relatively nonpolar nature, this compound will be retained on the nonpolar stationary phase and will elute based on its partitioning between the stationary and mobile phases. The highly conjugated system of double bonds in this compound allows for sensitive detection using a UV-Vis detector.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Apparatus and Reagents
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
Ultrasonic bath
-
Centrifuge
Reagents:
-
This compound standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Extraction solvents (e.g., hexane, ethyl acetate - depending on sample matrix)
Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
2. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. General guidelines are provided below. It is crucial to remove interferences and ensure the sample is free of particulates.[3]
-
Liquid Samples (e.g., biological fluids):
-
Protein Precipitation: For samples containing proteins, add three parts of cold acetonitrile or methanol to one part of the sample.[3] Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible organic solvent (e.g., hexane or ethyl acetate).[3][4] Vortex thoroughly and allow the layers to separate. Collect the organic layer containing the analyte.
-
Evaporate the collected solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Solid Samples (e.g., tissues, food):
-
Homogenize a known weight of the sample with a suitable solvent (e.g., methanol/water mixture).
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample extract and concentrate the analyte.[2][3]
-
Elute the analyte from the SPE cartridge and evaporate the solvent. Reconstitute the residue in the mobile phase.
-
-
Final Filtration: Prior to injection, filter all prepared samples and standard solutions through a 0.45 µm syringe filter to prevent clogging of the HPLC column.[2][5]
HPLC Operating Conditions
The following table summarizes the recommended HPLC operating conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis |
| Detection Wavelength | 350 nm (based on the extensive conjugation) |
| Run Time | 15 minutes |
Data Presentation
System Suitability
Before sample analysis, the suitability of the HPLC system should be evaluated. This is typically done by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | < 2.0% (for n=5) |
Quantitative Data Summary
A calibration curve should be generated by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the samples can then be determined from this curve.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 | 5.2 | 50,000 | 5.0 |
| Standard 2 | 5.2 | 105,000 | 10.0 |
| Standard 3 | 5.2 | 210,000 | 20.0 |
| Sample A | 5.2 | 85,000 | 8.2 |
| Sample B | 5.2 | 150,000 | 14.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in developing an HPLC method, focusing on optimizing the separation of the target analyte.
Caption: Logical flow for HPLC method development and validation.
References
Deca-2,4,6,8-tetraenal: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Deca-2,4,6,8-tetraenal, a polyunsaturated aldehyde, for its use as a chromophore in research. This document includes its physicochemical properties, guidance on its application in studying cellular signaling pathways, and detailed experimental protocols.
Physicochemical and Photophysical Properties
This compound is a ten-carbon polyene aldehyde with the molecular formula C₁₀H₁₂O.[1] Its extended system of conjugated double bonds is central to its chemical reactivity and spectroscopic properties.[2] The compound is a yellow crystalline solid and is useful in organic synthesis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 40650-87-1 | [1] |
| Appearance | Pale Yellow Solid | [4] |
| Melting Point | 102-103°C | [4][5] |
| Boiling Point | 90-105°C | [5] |
| Solubility | Benzene, Chloroform, Ethyl Acetate | [4][5] |
Table 2: Photophysical Properties of this compound
| Parameter | Value | Conditions |
| Absorption | ||
| λmax (Maximum Absorption Wavelength) | 341 nm | In Chloroform |
| Molar Absorptivity (ε) | 44,000 M⁻¹cm⁻¹ | In Chloroform |
| Fluorescence Emission | ||
| Emission Maximum | Not Reported | - |
| Quantum Yield (Φ) | Not Reported | - |
| Fluorescence Lifetime (τ) | Not Reported | - |
Biological Activity and Research Applications
This compound is a reactive α,β-unsaturated aldehyde, a class of compounds known to be involved in cellular signaling and oxidative stress. As a product of lipid peroxidation, it can be used in research to study the impact of oxidative damage on cellular processes.[2]
One of the key signaling pathways modulated by α,β-unsaturated aldehydes is the Nuclear Factor-kappa B (NF-κB) pathway. These aldehydes can directly interact with critical cysteine residues on proteins within this pathway, leading to the inhibition of NF-κB activation. This makes this compound a valuable tool for investigating the role of NF-κB in inflammation, immunity, and cancer.
NF-κB Signaling Pathway Modulation
The canonical NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Upon stimulation by various signals, the IκB kinase (IKK) complex is activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound, as a Michael acceptor, can form covalent adducts with nucleophilic cysteine residues on IKK and the p65 subunit of NF-κB. This modification can inhibit the kinase activity of IKK and interfere with the DNA binding ability of p65, respectively, thereby suppressing the NF-κB signaling cascade.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
Due to the polyunsaturated nature of this compound, it is susceptible to oxidation and degradation, especially when exposed to light and air.[2]
Materials:
-
This compound solid
-
Anhydrous solvent (e.g., Chloroform, Benzene, or Ethyl Acetate)
-
Inert gas (e.g., Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Storage of Solid: Store solid this compound at -20°C or below in a tightly sealed amber vial under an inert atmosphere.
-
Preparation of Stock Solution: a. Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of the compound in a fume hood. c. Dissolve in an appropriate anhydrous solvent to the desired stock concentration (e.g., 10 mM). d. Purge the headspace of the vial with an inert gas before sealing.
-
Storage of Stock Solution: Store the stock solution at -20°C or below in the dark. For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Assessment of NF-κB Inhibition
This protocol describes a general workflow to assess the inhibitory effect of this compound on NF-κB activation in a cell-based assay.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α, IL-1β)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Reagents for Western blotting, Electrophoretic Mobility Shift Assay (EMSA), or NF-κB reporter gene assay
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (solvent alone).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a time known to induce robust NF-κB activation (e.g., 30 minutes for IκBα phosphorylation, 1 hour for nuclear translocation).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with an appropriate lysis buffer to obtain whole-cell lysates or nuclear and cytoplasmic fractions.
-
Analysis:
-
Western Blot: Analyze the protein lysates by SDS-PAGE and Western blotting to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.
-
EMSA: Use nuclear extracts to perform EMSA to determine the DNA binding activity of NF-κB.
-
Reporter Gene Assay: For cells stably or transiently transfected with an NF-κB reporter plasmid, measure the reporter gene activity (e.g., luciferase) to quantify NF-κB transcriptional activity.
-
Protocol 3: Cellular Imaging of Lipid Peroxidation (Adaptable for this compound as a Probe)
While specific fluorescence data for this compound is unavailable, its conjugated polyene structure suggests it may possess fluorescent properties. This protocol provides a general framework for using a fluorescent probe to visualize lipid peroxidation, which can be adapted for this compound pending characterization of its fluorescence.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Inducer of lipid peroxidation (e.g., tert-butyl hydroperoxide, cumene hydroperoxide)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets (excitation and emission wavelengths to be determined based on the spectral properties of this compound)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging substrate to a desired confluency.
-
Loading with Probe: a. Dilute the this compound stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging medium. b. Replace the culture medium with the probe-containing medium and incubate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Wash the cells twice with pre-warmed imaging medium to remove excess probe.
-
Induction of Lipid Peroxidation: a. Add the lipid peroxidation inducer at a suitable concentration to the cells. b. Include a negative control (untreated cells) and a vehicle control.
-
Fluorescence Imaging: a. Immediately begin imaging the cells using a fluorescence microscope. b. Acquire images at different time points to monitor the change in fluorescence intensity or localization, which may correlate with the extent of lipid peroxidation.
Disclaimer: This document is intended for research use only. The safety and handling of this compound should be performed in accordance with institutional guidelines and with appropriate personal protective equipment. The experimental protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.
References
Troubleshooting & Optimization
Deca-2,4,6,8-tetraenal stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of deca-2,4,6,8-tetraenal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyunsaturated fatty aldehyde with a ten-carbon chain containing four conjugated double bonds and a terminal aldehyde group.[1] Its extensive conjugation makes it highly reactive and susceptible to degradation, which can impact experimental results and the development of drug products.[1]
Q2: What are the primary factors that affect the stability of this compound?
The primary factors affecting the stability of this compound are:
-
Light: Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to isomerization and degradation.[1]
-
Oxygen: In the presence of oxygen, the molecule is prone to oxidation, affecting both the aldehyde group and the polyunsaturated chain.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation. Storage at low temperatures is crucial for maintaining its integrity.
-
pH: The stability of this compound can be influenced by the pH of the solution, with acidic or basic conditions potentially catalyzing degradation reactions.
Q3: How should I properly store this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: At or below -20°C. For long-term storage, -80°C is recommended.
-
Light: In a light-proof container, protected from all sources of light.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
Q4: What are the main degradation pathways of this compound?
The main degradation pathways include:
-
Oxidation: The aldehyde group can be oxidized to form (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[1] The polyene chain can also undergo oxidative cleavage, resulting in smaller, more highly oxidized fragments.[1]
-
Isomerization: Exposure to light can cause cis-trans isomerization of the double bonds, altering the compound's geometry and properties.
-
Polymerization: Under certain conditions, polyunsaturated aldehydes can polymerize.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, inert atmosphere). 2. Prepare fresh solutions for each experiment. 3. Handle the compound under subdued light, preferably red light. 4. Degas solvents to remove dissolved oxygen before preparing solutions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of degradation products. | 1. Characterize the unexpected peaks using mass spectrometry (MS) or NMR to identify potential degradation products like the corresponding carboxylic acid or smaller aldehydes. 2. Review handling procedures to identify potential sources of light, oxygen, or heat exposure. |
| Change in the physical appearance of the compound (e.g., color change). | Oxidation or polymerization. | 1. Discard the degraded compound. 2. Ensure future handling and storage are under strictly inert and light-protected conditions. |
| Low yield or unexpected side products during a reaction. | Instability of this compound under the reaction conditions. | 1. Optimize reaction conditions to use lower temperatures and shorter reaction times if possible. 2. Use deoxygenated solvents and maintain an inert atmosphere throughout the reaction. 3. Consider the pH of the reaction mixture and buffer if necessary. |
Stability Data
Table 1: Summary of this compound Stability and Degradation
| Condition | Effect on Stability | Primary Degradation Pathway(s) | Key Degradation Product(s) |
| Light Exposure | Highly unstable | Photo-oxidation, Isomerization | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, various isomers, smaller aldehydes, and carboxylic acids |
| Oxygen Exposure | Highly unstable | Oxidation | (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, smaller oxidized fragments |
| Elevated Temperature | Unstable | Thermal degradation, Oxidation | Complex mixture of degradation products |
| Acidic/Basic pH | Potentially unstable | Acid/base-catalyzed hydrolysis, aldol condensation | Not fully characterized in the literature |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., ethanol, acetonitrile) at a known concentration. Prepare control samples protected from the stress condition (e.g., wrapped in foil for photostability studies).
-
Stress Conditions: Expose the sample solutions to the desired stress conditions (e.g., specific temperature, light intensity, or pH).
-
Time Points: Withdraw aliquots of the stressed and control solutions at various time points.
-
Analysis: Analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and monitor the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (approximately 350-400 nm).
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Deca-2,4,6,8-tetraenal Handling and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the oxidative degradation of Deca-2,4,6,8-tetraenal, a highly reactive polyunsaturated aldehyde. Due to its extended conjugated system, this compound is particularly susceptible to oxidation, which can compromise experimental results and product integrity. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and successful use of this compound in your research.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
Issue 1: Rapid Degradation of this compound in Solution
Question: My solution of this compound is turning yellow and showing multiple peaks on HPLC analysis shortly after preparation. What is causing this and how can I prevent it?
Answer: This is a classic sign of oxidative degradation. The multiple conjugated double bonds and the aldehyde group in this compound make it highly prone to oxidation by atmospheric oxygen.[1] This process is often accelerated by light and the presence of metal ions.
Troubleshooting Steps:
-
Solvent Choice:
-
Use deoxygenated, high-purity solvents. Solvents should be purged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use to remove dissolved oxygen.
-
Select appropriate solvents. this compound is soluble in benzene, chloroform, and ethyl acetate.[1] For analytical purposes, ensure the solvent is compatible with your detection method.
-
-
Inert Atmosphere:
-
Work under an inert gas. Handle the solid compound and prepare solutions in a glove box or under a constant stream of argon or nitrogen.
-
Store solutions under an inert atmosphere. Headspace in vials should be purged with an inert gas before sealing.
-
-
Temperature Control:
-
Prepare and handle solutions at low temperatures. Use an ice bath to cool the solvent and glassware before preparing your solution.
-
Store stock solutions at or below -20°C. For long-term storage, -80°C is recommended.
-
-
Light Protection:
-
Use amber glass vials or wrap vials in aluminum foil. this compound is light-sensitive.
-
Minimize exposure to ambient light during all handling steps.
-
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability in my cell-based assays using this compound. Could this be related to compound stability?
Answer: Yes, the instability of this compound is a likely cause for inconsistent biological results. Degradation products may have different or no biological activity, leading to unreliable data.
Troubleshooting Steps:
-
Prepare Fresh Solutions:
-
Prepare working solutions immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
-
Incorporate Antioxidants:
-
Consider adding a low concentration of an antioxidant to your stock solution, if compatible with your assay. Butylated hydroxytoluene (BHT) is a common choice for inhibiting free-radical chain reactions.[2][3][4][5] A final concentration of 0.01-0.1% BHT can be effective. Always run a vehicle control with the antioxidant to check for any effects on your assay.
-
-
Monitor Compound Integrity:
-
Use HPLC to check the purity of your working solution just before adding it to your assay. This will confirm that the compound has not degraded during dilution steps.
-
Issue 3: Difficulties in HPLC Analysis
Question: I am having trouble getting reproducible peaks and a stable baseline when analyzing this compound by HPLC. What can I do?
Answer: HPLC analysis of sensitive compounds like this compound requires careful optimization of the method and system.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Sample Preparation and Injection:
-
Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[7]
-
Keep the sample cool in the autosampler (e.g., 4°C) to minimize degradation during the analytical sequence.
-
-
Column and Method Parameters:
-
Use a well-maintained column. A contaminated or old column can lead to poor peak shape.
-
Optimize the gradient and flow rate to ensure good separation of the main peak from any degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation pathway is oxidation. This can lead to the formation of the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, through oxidation of the aldehyde group.[1] Additionally, the polyene chain can be cleaved, resulting in smaller aldehydes and other oxygenated fragments.[1]
Q2: What is the recommended long-term storage condition for solid this compound?
A2: Solid this compound should be stored at -80°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.
Q3: Can I use antioxidants other than BHT?
A3: Yes, other phenolic antioxidants like butylated hydroxyanisole (BHA) or tocopherol (Vitamin E) could also be effective. However, their compatibility with your specific application and analytical methods must be verified. It is crucial to run appropriate controls to ensure the antioxidant itself does not interfere with your experiment.
Q4: How can I monitor the degradation of this compound quantitatively?
A4: A stability-indicating HPLC method is the best approach. This involves developing an HPLC method that can separate the intact this compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradants over time, you can quantify the rate of degradation.
Quantitative Data on Stability
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents illustrative data for a related, shorter-chain polyunsaturated aldehyde, (2E,4E)-hexadienal. This data demonstrates the typical stabilizing effect of an antioxidant and controlled storage conditions.
Table 1: Illustrative Stability of a Polyunsaturated Aldehyde Analogue ((2E,4E)-Hexadienal) in Solution Over 7 Days
| Storage Condition | Antioxidant | Day 0 (% Purity) | Day 1 (% Purity) | Day 3 (% Purity) | Day 7 (% Purity) |
| 25°C, Exposed to Light | None | 99.1 | 85.2 | 65.7 | 40.3 |
| 25°C, Exposed to Light | 0.1% BHT | 99.0 | 97.5 | 94.1 | 88.5 |
| 4°C, Protected from Light | None | 99.2 | 98.8 | 97.5 | 95.1 |
| 4°C, Protected from Light | 0.1% BHT | 99.1 | 99.0 | 98.8 | 98.2 |
Note: This data is representative and intended for illustrative purposes. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Stock Solution of this compound
Objective: To prepare a stock solution of this compound with enhanced stability for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade ethanol (or other suitable solvent)
-
Butylated hydroxytoluene (BHT)
-
Argon or nitrogen gas with a regulator and tubing
-
Amber glass vials with PTFE-lined septa caps
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Solvent Preparation: Deoxygenate the ethanol by bubbling argon or nitrogen gas through it for at least 30 minutes in an ice bath.
-
Antioxidant Addition: If using an antioxidant, prepare a 1% (w/v) stock solution of BHT in the deoxygenated ethanol. Then, add the BHT stock solution to the bulk deoxygenated ethanol to achieve a final BHT concentration of 0.1%.
-
Weighing the Compound: In a controlled environment (ideally a glove box or under a gentle stream of inert gas), accurately weigh the desired amount of solid this compound.
-
Dissolution: Add the deoxygenated, BHT-containing ethanol to the solid this compound to achieve the desired stock concentration (e.g., 10 mg/mL). Gently vortex or sonicate at a low temperature to dissolve.
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume amber glass vials.
-
Purge the headspace of each vial with argon or nitrogen for 30 seconds before tightly sealing the cap.
-
Label the vials clearly with the compound name, concentration, date, and storage conditions.
-
Store the vials at -80°C. For short-term use (less than one week), storage at -20°C may be acceptable.
-
Protocol 2: Monitoring Oxidative Stability by HPLC
Objective: To quantify the degradation of this compound under specific storage conditions.
Materials:
-
Stock solution of this compound
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Incubators or water baths set to desired temperatures
Procedure:
-
HPLC Method:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., around 350-400 nm, to be determined empirically).
-
Column Temperature: 25°C
-
-
Stability Study Setup:
-
Prepare several identical aliquots of your this compound solution in sealed vials.
-
Place the vials in different storage conditions to be tested (e.g., 4°C in the dark, 25°C exposed to light, 40°C in the dark).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Immediately analyze the sample by HPLC.
-
Record the peak area of the intact this compound and any new peaks that appear (degradation products).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.
-
Visualizations
Lipid Peroxidation Pathway
The oxidative degradation of polyunsaturated compounds like this compound often follows a free-radical chain reaction similar to lipid peroxidation. This process can be divided into three main stages: initiation, propagation, and termination.
Caption: A simplified pathway of non-enzymatic lipid peroxidation.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for assessing the stability of this compound under various conditions.
Caption: A workflow for conducting a stability study of this compound.
References
- 1. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 2. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Purification of Synthetic Deca-2,4,6,8-tetraenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic Deca-2,4,6,8-tetraenal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation on Silica Gel: this compound, a conjugated polyenal, can be sensitive to acidic stationary phases like silica gel, leading to degradation. | - Deactivate the Silica Gel: Prepare a slurry of silica gel in the desired solvent system containing 1-2% triethylamine or pyridine to neutralize acidic sites. - Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a less polar stationary phase like Florisil®. |
| Irreversible Adsorption: The polar aldehyde group can strongly adhere to the stationary phase, making elution difficult. | - Optimize the Mobile Phase: Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point. Small amounts of a more polar solvent like isopropanol may be required for complete elution. |
| Co-elution with Impurities: Similar polarity of the product and certain impurities can lead to overlapping fractions and subsequent loss of product during fraction cutting. | - Fine-tune the Solvent System: Use a shallow gradient or isocratic elution with a carefully optimized solvent mixture to improve separation. - Consider a Different Chromatographic Technique: High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) may offer better resolution. |
| Sample Overloading: Exceeding the capacity of the column can lead to poor separation and band broadening, resulting in mixed fractions. | - Reduce the Sample Load: As a rule of thumb, the sample load should be 1-5% of the stationary phase weight for effective separation. |
Experimental Workflow: Column Chromatography Purification
Caption: Workflow for column chromatography purification.
Problem 2: Product degradation during purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidation: The polyene chain and the aldehyde group are susceptible to oxidation, especially when exposed to air and light.[1] This can lead to the formation of the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, or cleavage of the carbon-carbon double bonds.[1] | - Work Under Inert Atmosphere: Perform all purification steps under an inert atmosphere of nitrogen or argon. - Use Degassed Solvents: Degas all solvents prior to use to remove dissolved oxygen. - Add Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solvents, but be mindful of its potential interference with downstream applications. |
| Light Sensitivity: Conjugated polyenes can undergo photo-isomerization or degradation upon exposure to light. | - Protect from Light: Wrap all glassware (flasks, columns, etc.) in aluminum foil. Work in a dimly lit area or use yellow/red lighting. |
| Elevated Temperatures: Heat can accelerate degradation. | - Maintain Low Temperatures: Perform chromatography and solvent evaporation at or below room temperature. Use a rotary evaporator with a water bath at a controlled, low temperature. For highly sensitive compounds, consider cold chromatography in a cold room. |
Logical Relationship: Factors Leading to Degradation
Caption: Key factors contributing to product degradation.
Problem 3: Difficulty in inducing crystallization.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Purity is Required: Crystallization is often a purification method that requires a relatively high starting purity. | - Pre-purify by Chromatography: Use column chromatography to remove major impurities before attempting crystallization. |
| Inappropriate Solvent System: The choice of solvent is critical for successful crystallization. | - Systematic Solvent Screening: Test a range of single and mixed solvent systems. Good solvents for crystallization typically dissolve the compound when hot but have low solubility when cold. Common choices for polyenals include hexanes, ethyl acetate, methanol, and mixtures thereof. A study on a different compound found a mixture of ethyl acetate, methanol, and hexane to be effective. |
| Supersaturation Not Achieved: The solution needs to be supersaturated for crystals to form. | - Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container in a dark, vibration-free environment. - Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent will induce crystallization. - Cooling: Slowly cool a saturated solution. |
| No Nucleation Sites: Crystal growth requires an initial nucleation event. | - Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Seeding: Add a tiny crystal of the pure compound to a supersaturated solution to induce crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthetic this compound?
A1: Common impurities often arise from side reactions during synthesis or degradation during workup and purification. These can include:
-
Oxidation Products: The most common is the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, formed by the oxidation of the aldehyde group.[1] Smaller, more oxidized fragments can also result from the cleavage of the polyene chain.[1]
-
Geometric Isomers: The synthesis may produce a mixture of cis/trans isomers of the double bonds.
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route.
-
Polymerization Products: Polyenals can be prone to polymerization, especially under acidic conditions or upon exposure to heat and light.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and rapid method. Use a small sample of each fraction and elute on a TLC plate with the same or a slightly more polar solvent system than the one used for the column. Visualize the spots under a UV lamp (the conjugated system should be UV-active). Fractions with a single spot corresponding to the Rf of the pure product can be combined. For more quantitative analysis, HPLC can be used.
Q3: What storage conditions are recommended for purified this compound?
A3: Due to its instability, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial or a vial wrapped in foil), and at low temperatures (-20°C or -80°C). It is often supplied and stored as a yellow crystalline solid.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective purification technique, especially for obtaining high-purity material. A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid, though care must be taken with the acid-sensitive aldehyde) is a common starting point for separating polar organic molecules.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: As with any chemical, you should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the solid or its solutions and prevent skin contact. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Support Center: Deca-2,4,6,8-tetraenal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Deca-2,4,6,8-tetraenal.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound in our synthesis. What are the potential causes and solutions?
Answer: Low yields in polyenal synthesis are common and can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure starting materials are fully consumed before workup. Consider extending the reaction time or slightly increasing the temperature. |
| Side Reactions | The highly conjugated system of this compound is susceptible to side reactions. Common side reactions include polymerization and oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use of radical inhibitors can sometimes be beneficial. |
| Product Degradation | Polyenals are often sensitive to light, heat, and acid. Protect the reaction mixture from light. Use moderate temperatures during reaction and purification. Avoid strongly acidic conditions during workup.[1] |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical, especially in Wittig and aldol condensation reactions. Re-evaluate the reaction conditions based on literature precedents for similar polyenals. For Wittig reactions, ensure the ylide is properly formed. For aldol condensations, carefully control the stoichiometry of reactants and the addition rate of the base. |
| Inefficient Purification | The product may be lost during purification steps. Analyze all fractions from chromatography to ensure the product is not being discarded. Consider alternative purification methods such as crystallization if chromatography proves inefficient. |
Issue 2: Presence of Unexpected Impurities in the Final Product
Question: Our final product shows multiple spots on TLC and unexpected peaks in HPLC/NMR. How can we identify and minimize these impurities?
Answer: The synthesis of this compound can generate several types of impurities. Below is a table of common impurities, their likely origin, and strategies for their removal.
| Impurity | Likely Origin | Identification | Mitigation & Removal |
| (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenoic acid | Oxidation of the aldehyde group.[1] | Can be detected by a shift in the aldehyde proton signal in ¹H NMR and a change in the carbonyl signal in ¹³C NMR. It will also have a different retention time in HPLC. | Conduct the reaction and purification under an inert atmosphere. Store the final product under inert gas and protected from light. Purification can be achieved by column chromatography, carefully selecting the solvent system to separate the more polar carboxylic acid. |
| Geometric Isomers (Z-isomers) | Non-stereoselective reaction conditions, particularly in Wittig reactions. Stabilized ylides tend to give more of the E-isomer, while non-stabilized ylides can produce significant amounts of the Z-isomer. | Isomers can be difficult to distinguish by TLC. HPLC and ¹H NMR are the best methods for identification and quantification. The coupling constants of the vinyl protons in the ¹H NMR spectrum can help determine the stereochemistry. | For Wittig reactions, the choice of ylide and reaction conditions (e.g., salt-free conditions) can influence the stereoselectivity. Isomers can often be separated by careful column chromatography or preparative HPLC. |
| Shorter-chain aldehydes/ketones | Oxidative cleavage of the polyene backbone.[1] | Detected by GC-MS or by characteristic signals in ¹H NMR. | Minimize exposure to oxygen and light. Use of antioxidants during storage may be beneficial. These are typically more volatile and can sometimes be removed under high vacuum, or separated by chromatography. |
| Triphenylphosphine oxide (TPPO) | A stoichiometric byproduct of the Wittig reaction. | A very polar compound that often streaks on TLC. It has characteristic signals in ¹H and ³¹P NMR. | TPPO can be challenging to remove completely. Precipitation from a non-polar solvent (e.g., hexane/ether mixture) or specialized chromatography techniques can be effective. |
| Aldol Self-Condensation Products | Side reaction in aldol condensation synthesis where the enolate reacts with another molecule of the same aldehyde/ketone starting material. | Complex mixture of products often observed by TLC and HPLC. NMR spectra will be complicated. | Use a non-enolizable aldehyde as one of the reaction partners if possible. Slowly add the enolizable component to the reaction mixture to minimize its concentration and thus self-condensation. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound?
A1: this compound is a polyunsaturated aldehyde and is susceptible to degradation. For long-term storage, it should be stored as a solid or in a degassed solvent (e.g., anhydrous ethanol or toluene) at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) and protected from light.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting non-volatile impurities, including isomers and oxidation products. A reverse-phase C18 column with a UV detector is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure, determining the isomeric purity (E/Z ratio) by analyzing the coupling constants of the olefinic protons, and identifying residual solvents. ¹³C NMR provides further structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and degradation products.
-
UV-Vis Spectroscopy: Can confirm the presence of the extended conjugated system through its characteristic absorption maximum (λmax).
Q3: Can you provide a general starting point for a Wittig synthesis of all-trans-Deca-2,4,6,8-tetraenal?
A3: A common strategy involves the reaction of a C8-phosphonium ylide with a C2-aldehyde, or vice versa. For example, the reaction of (2E,4E,6E)-octa-2,4,6-trienal with a stabilized phosphorane like (triphenylphosphoranylidene)acetaldehyde. The use of a stabilized ylide generally favors the formation of the all-trans isomer. The reaction is typically carried out in an aprotic solvent like THF or dichloromethane.
Q4: What is a typical purification strategy for this compound?
A4: Purification is usually achieved by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is commonly employed. It is important to use high-purity solvents and to perform the chromatography quickly to minimize degradation of the product on the silica gel. Fractions should be monitored by TLC or HPLC.
Experimental Protocols
Protocol 1: Synthesis of all-trans-Deca-2,4,6,8-tetraenal via Wittig Reaction (Illustrative)
This protocol is a generalized procedure and may require optimization.
-
Preparation of the Phosphonium Salt: React triphenylphosphine with an appropriate C8-alkyl halide (e.g., (2E,4E,6E)-1-bromo-octa-2,4,6-triene) in a suitable solvent like toluene and heat to form the corresponding phosphonium salt. Isolate the salt by filtration.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise until the characteristic color of the ylide appears.
-
Wittig Reaction: To the ylide solution at 0°C, add a solution of glyoxal (or a protected form) in THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (typically in the range of 350-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Oxylipin Signaling Pathway in Diatoms
The following diagram illustrates a simplified signaling pathway for the production of polyunsaturated aldehydes (PUAs), such as this compound, in diatoms in response to cellular stress, like grazing by zooplankton.
Caption: Oxylipin signaling in diatoms.
Troubleshooting Workflow for Impurity Analysis
This diagram outlines a logical workflow for identifying and addressing common impurities during this compound synthesis.
Caption: Impurity troubleshooting workflow.
References
Technical Support Center: Synthesis of Deca-2,4,6,8-tetraenal
Welcome to the technical support center for the synthesis of Deca-2,4,6,8-tetraenal. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of this valuable polyenal. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing polyenals like this compound are iterative olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are standard procedures for forming the carbon-carbon double bonds required in the polyene chain.[1][2][3][4][5][6][7][8][9] These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde. To achieve the desired C10 length of this compound, a common strategy is to start with a shorter aldehyde and extend the carbon chain in a stepwise manner. Another potential route involves the oxidation of the corresponding alcohol, Deca-2,4,6,8-tetraen-1-ol.[10][11][12][13][14]
Q2: My overall yield is low. What are the critical steps affecting the yield?
A2: Low overall yield in a multi-step synthesis can be attributed to several factors. In the context of polyenal synthesis via iterative olefination, critical steps include:
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Ylide/Carbanion Formation: Incomplete deprotonation of the phosphonium salt or phosphonate will lead to a lower concentration of the active nucleophile, reducing the efficiency of the olefination step. The choice of base is crucial.[3][5]
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Olefination Reaction: Side reactions of the ylide or aldehyde, such as self-condensation or decomposition, can compete with the desired reaction. Reaction temperature and addition rates are important parameters to control.
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Purification: Polyenals can be sensitive to light, heat, and acid, leading to degradation or isomerization during workup and purification.[15] Additionally, separating the desired product from reaction byproducts, such as triphenylphosphine oxide in the Wittig reaction, can be challenging and lead to product loss.[3]
-
Handling of Intermediates: The stability of the intermediate polyenals is critical. Extended exposure to ambient conditions can lead to oxidation or polymerization.
Q3: I am observing a mixture of geometric isomers (E/Z) in my final product. How can I improve the stereoselectivity for the all-trans isomer?
A3: Achieving high stereoselectivity for the all-trans isomer is a common challenge in polyene synthesis.
-
For Wittig Reactions: The stereochemical outcome is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene (trans). Unstabilized ylides (with alkyl substituents) tend to give the (Z)-alkene (cis). Using salt-free conditions can also favor the (Z)-isomer. For the synthesis of all-trans-Deca-2,4,6,8-tetraenal, employing stabilized ylides in each step is recommended.[1]
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For Horner-Wadsworth-Emmons Reactions: The HWE reaction typically shows a strong preference for the formation of the (E)-alkene, making it a good choice for synthesizing all-trans polyenals.[2][4][7][9] The use of sodium or lithium bases generally provides high E-selectivity.
-
Purification: If a mixture of isomers is obtained, purification can be challenging due to the similar physical properties of the isomers.[16] Techniques such as preparative HPLC with a suitable stationary phase (e.g., C30) or crystallization may be employed to separate the desired all-trans isomer.[17][18][19]
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A4: Triphenylphosphine oxide can be difficult to separate from the desired polyenal due to its polarity and solubility.[3] Common methods for its removal include:
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be effective, as triphenylphosphine oxide may remain in the mother liquor.
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Chromatography: Column chromatography on silica gel is a standard method. A non-polar to moderately polar eluent system is typically used. However, the polarity of the polyenal and the byproduct can sometimes be similar, requiring careful optimization of the solvent system.
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Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or diethyl ether, allowing for its removal by filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation in olefination step | 1. Incomplete formation of the ylide or phosphonate carbanion. 2. Deactivated aldehyde (e.g., due to impurities or degradation). 3. Reaction conditions not optimal (e.g., temperature too low, reaction time too short). 4. Steric hindrance in the aldehyde or ylide. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, LDA). Use anhydrous solvents. 2. Use freshly distilled or purified aldehyde. Check for decomposition via TLC or NMR. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Consider using a less hindered phosphonate reagent (for HWE) or a more reactive ylide (for Wittig). |
| Formation of a complex mixture of byproducts | 1. Side reactions of the ylide/carbanion (e.g., reaction with solvent, self-condensation). 2. Aldehyde self-condensation (especially under basic conditions). 3. Decomposition of the starting materials or product under the reaction conditions. 4. Presence of oxygen leading to oxidative cleavage of the polyene chain. | 1. Add the ylide/carbanion slowly to the aldehyde at a low temperature to minimize side reactions. 2. Use a non-nucleophilic base or add the base slowly to the phosphonium salt/phosphonate at low temperature before adding the aldehyde. 3. Run the reaction at the lowest effective temperature. Minimize reaction time. 4. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product decomposes during workup or purification | 1. Exposure to strong acids or bases. 2. Prolonged exposure to light. 3. High temperatures during solvent evaporation or chromatography. 4. Use of acidic silica gel for chromatography. | 1. Use a mild aqueous workup (e.g., saturated ammonium chloride solution). 2. Protect the reaction and product from light by wrapping flasks in aluminum foil. 3. Use a rotary evaporator at low temperature and pressure. Avoid heating during chromatography if possible. 4. Use neutral or deactivated silica gel for chromatography. |
| Difficulty in purifying the final product | 1. Co-elution with triphenylphosphine oxide (from Wittig reaction). 2. Presence of geometric isomers with similar polarities. 3. The product is an oil and does not crystallize. | 1. Refer to FAQ Q4 for methods to remove triphenylphosphine oxide. 2. Consider preparative HPLC with a C30 or other suitable column for isomer separation.[17] 3. If the product is an oil, ensure all solvent is removed under high vacuum. If it remains an oil, purification by chromatography is the primary method. |
Experimental Protocol: Hypothetical Synthesis of all-trans-Deca-2,4,6,8-tetraenal
This protocol outlines a plausible two-step synthesis of all-trans-Deca-2,4,6,8-tetraenal starting from crotonaldehyde, utilizing the Horner-Wadsworth-Emmons reaction for chain extension.
Overall Reaction Scheme:
Step 1: Synthesis of (2E,4E)-Hexa-2,4-dienal Step 2: Synthesis of (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal
Step 1: Synthesis of (2E,4E)-Hexa-2,4-dienal
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Triethyl phosphonoacetate | 224.16 | 22.4 g | 0.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.0 g | 0.1 |
| Crotonaldehyde | 70.09 | 7.0 g | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aqueous NH4Cl | - | 100 mL | - |
| Diethyl ether | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.0 g, 0.1 mol of 60% dispersion).
-
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then carefully add anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (22.4 g, 0.1 mol) dropwise to the stirred suspension over 30 minutes.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to 0 °C and add a solution of crotonaldehyde (7.0 g, 0.1 mol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.
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Filter and concentrate the solution under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield ethyl (2E,4E)-hexa-2,4-dienoate.
-
The resulting ester is then reduced to the corresponding aldehyde, (2E,4E)-Hexa-2,4-dienal, using a standard procedure such as DIBAL-H reduction at low temperature.
Step 2: Synthesis of (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Triethyl phosphonoacetate | 224.16 | 11.2 g | 0.05 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.0 g | 0.05 |
| (2E,4E)-Hexa-2,4-dienal | 96.13 | 4.8 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated aqueous NH4Cl | - | 75 mL | - |
| Diethyl ether | - | 100 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
Follow the same procedure as in Step 1 (points 1-5) using the quantities listed in the table for Step 2 to generate the phosphonate carbanion.
-
Cool the resulting solution to 0 °C and add a solution of (2E,4E)-Hexa-2,4-dienal (4.8 g, 0.05 mol) in anhydrous THF (15 mL) dropwise over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Work up the reaction as described in Step 1 (points 8-11).
-
The crude product, ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate, is then purified by column chromatography on silica gel.
-
The purified ester is subsequently reduced to the target molecule, (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal, using a mild reducing agent like DIBAL-H at low temperature (-78 °C) to avoid over-reduction to the alcohol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 12. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 16. C60 -mediated molecular shape sorting: separation and purification of geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and structural elucidation of different geometrical isomers of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of conjugated linoleic acid isomers through a process including lipase-catalyzed selective esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and storage of Deca-2,4,6,8-tetraenal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of issues related to the light-sensitive compound Deca-2,4,6,8-tetraenal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
This compound is a polyunsaturated aldehyde with an extended system of four conjugated double bonds.[1] This conjugated system is responsible for its chromophoric properties and also makes the molecule susceptible to degradation initiated by light and oxygen.[1] Light energy can promote electrons to higher energy states, making the molecule more reactive and prone to oxidation and cleavage of the polyene chain.
Q2: What are the primary degradation products of this compound?
Degradation of this compound primarily occurs through two pathways:
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Oxidation of the aldehyde group: The aldehyde functional group can be readily oxidized to form the corresponding carboxylic acid, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[1]
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Oxidative degradation of the polyene chain: The extended system of double bonds is susceptible to cleavage, leading to the formation of smaller, more highly oxidized fragments.[1]
Q3: How should I properly store this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Minimizes thermal degradation and slows down potential oxidative processes. |
| Light | Protect from light | Prevents photodegradation of the light-sensitive polyene structure. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation of the aldehyde and the polyene chain. |
Q4: What are the visual signs of this compound degradation?
While subtle degradation may not be visible, significant decomposition can manifest as:
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Color Change: A noticeable change from its typical pale yellow or yellow crystalline appearance.
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Caking or Clumping: Changes in the physical state of the solid.
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Discoloration of Solutions: Solutions of the compound may change color, often becoming darker or developing a brownish tint upon degradation.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound.
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound has been stored at -80°C, protected from light, and under an inert atmosphere.
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Assess Purity: Analyze the purity of the compound using one of the following methods:
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UV-Vis Spectroscopy: A significant decrease in the absorbance at its λmax (approximately 341 nm in chloroform) or a shift in the λmax can indicate degradation of the conjugated system.[1]
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High-Performance Liquid Chromatography (HPLC): The appearance of new peaks or a decrease in the area of the main peak suggests the presence of impurities or degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the chemical shifts of the olefinic protons (typically in the δ 5–7 ppm range) can indicate structural changes.[1]
-
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Solutions
This protocol outlines the procedure for handling solid this compound and preparing solutions while minimizing exposure to light and oxygen.
Materials:
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This compound (solid)
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Anhydrous solvent (e.g., chloroform, degassed)
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Inert gas source (argon or nitrogen)
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Schlenk line or glove box
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Amber glass vials or vials wrapped in aluminum foil
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Gas-tight syringes and needles
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere in a glove box or using a Schlenk line.
-
Low Light Conditions: Work in a dimly lit area or use red light to minimize light exposure.
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Weighing: Quickly weigh the desired amount of this compound in a tared, amber glass vial under a stream of inert gas.
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Solvent Addition: Add the degassed, anhydrous solvent to the vial using a gas-tight syringe.
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Dissolution: Gently swirl the vial to dissolve the compound. If necessary, sonication can be used, but keep the vial wrapped in foil to protect it from light.
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Storage of Solution: Store the resulting solution in the amber vial, tightly sealed with a septum, and wrapped in aluminum foil at -80°C.
Protocol 2: Monitoring Photostability of this compound
This protocol provides a method to assess the stability of this compound upon exposure to light.
Materials:
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Solution of this compound in a suitable solvent (e.g., chloroform) of known concentration.
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UV-Vis spectrophotometer or HPLC system.
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Controlled light source (as per ICH Q1B guidelines, e.g., a combination of cool white fluorescent and near-UV lamps).
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Quartz cuvettes (for UV-Vis) or amber HPLC vials.
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Control sample (kept in the dark at -80°C).
Procedure:
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Sample Preparation: Prepare identical solutions of this compound. One set will be the test samples, and one will be the control.
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Initial Analysis: Analyze the initial concentration and purity of all samples using UV-Vis spectroscopy or HPLC.
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Light Exposure: Expose the test samples to a controlled light source.
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Time Points: At predetermined time intervals, withdraw an aliquot of the test sample and analyze it using UV-Vis or HPLC.
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Control Analysis: At each time point, also analyze the control sample to account for any degradation not caused by light.
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Data Analysis: Compare the changes in absorbance or peak area of the test sample to the control sample over time to determine the rate of photodegradation.
Visualizations
Caption: Workflow for handling and using this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Deca-2,4,6,8-tetraenal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Deca-2,4,6,8-tetraenal. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a polyunsaturated aldehyde with a ten-carbon chain containing four conjugated double bonds and a terminal aldehyde group. Its extended conjugation makes it a valuable intermediate in organic synthesis for creating complex molecules.[1] It is also studied for its potential biological activities, particularly in the context of lipid peroxidation and its interaction with signaling pathways like NF-κB.[1][2][3]
Q2: What are the main challenges when working with this compound?
Due to its extended polyene system, this compound is susceptible to degradation initiated by light, oxygen, and heat.[1] The aldehyde group is also prone to oxidation.[1] Therefore, careful handling and storage are crucial for successful experiments.
Q3: How should this compound be stored?
To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C or below is recommended for long-term storage).[4] Solutions should be prepared fresh and used promptly.
Q4: What are the common reactions involving this compound?
Common reactions include:
-
Wittig Reaction: For the synthesis and extension of the polyene chain.[5][6][7][8][9][10]
-
Diels-Alder Reaction: As a diene or dienophile to form cyclic compounds.[11][12]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.[1]
-
Reduction: The aldehyde and/or the double bonds can be reduced.[1]
Troubleshooting Guides
Synthesis via Wittig Reaction
Problem: Low or no yield of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Wittig Reagent | Ensure the phosphonium salt is dry and the base is fresh and of the correct strength. The ylide is often brightly colored; a lack of color change upon base addition may indicate a problem. |
| Unstable Ylide | Some ylides, especially those that are not stabilized, can be unstable. Consider generating the ylide in situ in the presence of the aldehyde.[13] |
| Base Incompatibility | If the aldehyde is base-sensitive, it can undergo side reactions like self-condensation. Use of a milder base like potassium carbonate or silver carbonate might be beneficial.[14] |
| Steric Hindrance | Sterically hindered aldehydes or ylides can lead to slow reactions and poor yields.[15] Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[15] |
| Incorrect Reaction Temperature | Ylide formation is often performed at 0°C or room temperature. The subsequent reaction with the aldehyde might require different temperatures. Optimize the temperature for both steps. |
| Moisture in the Reaction | Wittig reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem: Formation of undesired stereoisomers (E/Z mixture).
| Possible Cause | Troubleshooting Suggestion |
| Nature of the Ylide | Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[5][7] |
| Reaction Conditions | The presence of lithium salts can affect stereoselectivity. For Z-selectivity with non-stabilized ylides, the use of salt-free conditions is often preferred. The Schlosser modification can be used to obtain the E-alkene.[7][15] |
| Solvent Effects | The choice of solvent can influence the stereochemical outcome. Aprotic solvents like THF or ether are commonly used. |
Purification
Problem: Difficulty in purifying this compound by column chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Degradation on Silica Gel | The slightly acidic nature of silica gel can cause degradation of sensitive compounds. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[16] |
| Co-elution with Byproducts | Optimize the solvent system for flash chromatography by performing thorough TLC analysis with different solvent mixtures to achieve better separation.[17][18] |
| Oxidation during Purification | Work quickly and consider adding an antioxidant like BHT to the solvent system to prevent oxidation on the column. |
Diels-Alder Reaction
Problem: Low yield or slow Diels-Alder reaction.
| Possible Cause | Troubleshooting Suggestion |
| Poor Reactivity | The reactivity of the diene and dienophile is crucial. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.[12][19] |
| Incorrect Temperature | Diels-Alder reactions are often run at elevated temperatures. However, very high temperatures can favor the retro-Diels-Alder reaction.[20] Optimization of the reaction temperature is key. Microwave synthesis can sometimes improve yields and reduce reaction times.[21] |
| Use of a Catalyst | Lewis acids can catalyze the Diels-Alder reaction, often leading to higher yields and improved stereoselectivity, even at lower temperatures.[22] |
Experimental Protocols
Protocol 1: Synthesis of (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal via Wittig Reaction
This protocol is a generalized procedure based on standard Wittig reaction principles for extending a polyenal chain.
Materials:
-
(2E,4E,6E)-Octa-2,4,6-trienal
-
(Formylmethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend (formylmethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base like potassium tert-butoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).
-
Wittig Reaction: Cool the ylide solution back to 0°C. Dissolve (2E,4E,6E)-octa-2,4,6-trienal (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[17][18][23][24]
Table 1: Reaction Parameters for Wittig Synthesis
| Parameter | Recommended Condition |
| Solvent | Anhydrous THF |
| Base | Potassium tert-butoxide or Sodium Hydride |
| Temperature (Ylide Formation) | 0°C to Room Temperature |
| Temperature (Wittig Reaction) | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
Protocol 2: Diels-Alder Reaction with this compound
This is a general protocol for a [4+2] cycloaddition reaction where this compound can act as the diene.
Materials:
-
This compound
-
Dienophile (e.g., Maleic anhydride)
-
Anhydrous Toluene or Xylene
-
Lewis Acid Catalyst (optional, e.g., AlCl₃, NbCl₅)[22]
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and the dienophile (1.1 equivalents) in anhydrous toluene.
-
If using a Lewis acid catalyst, add it portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
If a catalyst was used, quench the reaction carefully with water or a mild acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Table 2: Diels-Alder Reaction Optimization
| Parameter | Condition A (Thermal) | Condition B (Catalytic) |
| Temperature | 80-110°C (Toluene reflux) | -78°C to Room Temperature |
| Catalyst | None | Lewis Acid (e.g., NbCl₅) |
| Reaction Time | 4-24 hours | 1-6 hours |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound via Wittig reaction.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
References
- 1. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]
- 2. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Purification [chem.rochester.edu]
- 17. teledyneisco.com [teledyneisco.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - High stereoselectivity on low temperature Diels-Alder reactions [beilstein-journals.org]
- 23. chem.rochester.edu [chem.rochester.edu]
- 24. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Synthesis of Deca-2,4,6,8-tetraenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Deca-2,4,6,8-tetraenal and other polyenals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive sites?
This compound is a polyunsaturated fatty aldehyde with a ten-carbon chain containing four conjugated double bonds and a terminal aldehyde group.[1] Its extensive system of delocalized π-electrons makes it highly reactive.[1] The primary reactive sites are:
-
The Aldehyde Group: Susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol.[1][2]
-
The Polyene Chain: The conjugated double bonds can undergo addition reactions and are prone to oxidative degradation, especially when exposed to light and oxygen.[1]
-
Alpha-Protons: The protons on the carbon adjacent to the aldehyde are acidic and can be removed by a base to form an enolate, which is a key step in aldol-type reactions.[3]
Q2: What are the common synthetic strategies for preparing polyenals like this compound?
The synthesis of polyenals typically involves the sequential construction of the carbon backbone and the introduction of double bonds. Common methods include:
-
Wittig Reaction: This is a widely used method to form carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[4][5] It is particularly useful for extending a carbon chain and creating a new alkene.
-
Aldol Condensation: This reaction involves the base-catalyzed reaction of an enolate with a carbonyl compound.[3] For polyenal synthesis, an unsaturated aldehyde can be reacted with another carbonyl compound to extend the conjugated system.[6]
-
Oxidation of Alcohols: The final step in many syntheses is the oxidation of a corresponding polyenol (an alcohol with multiple double bonds) to the target aldehyde.[7][8]
Q3: What are the main challenges regarding the stability and handling of this compound?
Polyunsaturated aldehydes are often unstable. Key challenges include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, even by atmospheric oxygen.[1][2] The polyene chain itself is also susceptible to oxidative cleavage.[1]
-
Polymerization: The high degree of conjugation makes the molecule prone to polymerization, especially in the presence of acid, base, light, or heat.[4][5]
-
Light and Temperature Sensitivity: Polyenes can undergo isomerization or degradation upon exposure to light and heat. It is crucial to store them in the dark, under an inert atmosphere (like argon or nitrogen), and at low temperatures.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My Wittig reaction yield is very low. What are the potential causes?
A: Low yields in Wittig reactions for polyenal synthesis can stem from several issues:
-
Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[9]
-
Ylide Instability: Phosphorus ylides can be sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Steric Hindrance: If the aldehyde or ketone starting material is sterically hindered, the reaction can be slow and inefficient.[4][5] In such cases, a Horner-Wadsworth-Emmons (HWE) reaction may be a better alternative.
-
Labile Aldehyde: The aldehyde starting material may be degrading or polymerizing under the reaction conditions.[4][5] Consider adding the ylide solution slowly to the aldehyde at a low temperature.
Q: My aldol condensation is not proceeding to the final conjugated product. Why?
A: The aldol reaction occurs in two main stages: the initial aldol addition to form a β-hydroxy aldehyde, followed by a dehydration (condensation) step to form the α,β-unsaturated product.
-
Insufficient Driving Force for Dehydration: The elimination of water is often the rate-limiting step and may require heat. If you have isolated the β-hydroxy adduct, you may need to subject it to stronger dehydrating conditions (e.g., heating with a catalytic amount of acid or base).
-
Reaction Reversibility: The initial aldol addition can be reversible.[3] To drive the reaction forward, it can be beneficial to remove water as it is formed, for example, by using a Dean-Stark apparatus.
Problem: Complex Product Mixture / Difficult Purification
Q: My final product is a mixture of E/Z isomers. How can I improve stereoselectivity?
A: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized Ylides: These ylides (where the R group on the carbanion is alkyl) typically react kinetically to give the Z-alkene as the major product.[5][10]
-
Stabilized Ylides: Ylides stabilized by an electron-withdrawing group (e.g., an ester or ketone) are more stable and react under thermodynamic control to give the E-alkene as the major product.[10]
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be used to convert the initial intermediate into one that preferentially forms the E-alkene.[4][5]
Q: I have a persistent impurity that is difficult to separate from my product. What could it be?
A: A very common and often troublesome byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O) .[11] This compound has moderate polarity and can be difficult to separate from the desired alkene product by standard column chromatography.
-
Removal Strategies:
-
Crystallization: If your product is a solid, recrystallization may effectively remove the Ph₃P=O.
-
Modified Chromatography: Sometimes, switching to a different solvent system or using a different stationary phase can improve separation.
-
Precipitation: In some cases, Ph₃P=O can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, allowing it to be removed by filtration.
-
Problem: Product Degradation
Q: My reaction mixture turned dark, and I see baseline material on TLC. What is happening?
A: Dark coloration and baseline material on a TLC plate are classic signs of decomposition and/or polymerization. Polyenals are susceptible to this, especially under harsh conditions.[4][5]
-
Possible Causes:
-
High Temperature: Extended heating can promote polymerization.
-
Presence of Acid/Base: Trace amounts of acid or strong base can catalyze degradation. Ensure proper quenching and neutralization during the workup.
-
Oxygen Exposure: Reactions involving polyenes should be conducted under an inert atmosphere to prevent oxidative degradation.[1]
-
Q: My purified product decomposes upon storage. How can I improve its stability?
A: The stability of polyenals is dependent on storage conditions.
-
Storage Recommendations:
-
Exclude Oxygen: Store under an inert atmosphere (argon or nitrogen).
-
Exclude Light: Use amber vials or wrap the container in aluminum foil.
-
Low Temperature: Store at -20°C or -80°C.
-
High Purity: Impurities can sometimes catalyze decomposition. Ensure the product is as pure as possible.
-
Use of Inhibitors: In some cases, a small amount of an inhibitor like butylated hydroxytoluene (BHT) can be added to prevent radical-initiated decomposition.
-
Problem: Unexpected Side Products
Q: During the oxidation of the precursor alcohol to the aldehyde, I am forming a significant amount of a more polar byproduct. What is it?
A: The most common side reaction during the oxidation of a primary alcohol is overoxidation to the carboxylic acid .[7][12] The aldehyde intermediate is further oxidized in the presence of the oxidizing agent and water.[7]
-
Mitigation Strategies:
-
Use a Mild Oxidant: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are designed to stop the oxidation at the aldehyde stage.[8]
-
Anhydrous Conditions: Perform the reaction in the absence of water, as water is required to form the hydrate intermediate that leads to the carboxylic acid.[7]
-
Distill the Product: If the aldehyde is volatile, it can be distilled out of the reaction mixture as it forms, preventing it from being further oxidized.[12]
-
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Polyenol to Polyenal Synthesis
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, Room Temp | Stops at the aldehyde[8] | Chromium waste is toxic |
| DMP (Dess-Martin Periodinane) | CH₂Cl₂, Room Temp | High yields, mild, non-acidic[8] | Can be explosive at high temp. |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78°C to RT | Very mild, high yields | Requires low temp, foul odor |
| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone, 0°C to RT | Inexpensive | Strong oxidant, readily overoxidizes to carboxylic acid |
Table 2: Stereoselectivity in Wittig Reactions
| Ylide Type | R Group on Carbanion | Reactivity | Typical Product | Conditions |
| Non-stabilized | Alkyl, H | High | Z-alkene (cis)[5][10] | Kinetic control, salt-free |
| Stabilized | -COOR, -COR, -CN | Low | E-alkene (trans)[10] | Thermodynamic control |
| Semi-stabilized | Phenyl, Vinyl | Moderate | Mixture of E/Z | Dependent on specific conditions |
Experimental Protocols
Protocol 1: Synthesis of an (E)-Alkene via a Stabilized Wittig Reaction
This protocol describes a general procedure for the reaction of a stabilized ylide with an aldehyde to form an E-alkene, a key step in building a polyene chain.
-
Ylide Preparation:
-
To a solution of the appropriate triphenylphosphonium salt (1.1 eq) in dry THF under an argon atmosphere, add a base such as sodium methoxide (1.1 eq).
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to 0°C.
-
Add a solution of the aldehyde (1.0 eq) in dry THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
-
Protocol 2: Oxidation of a Polyenol using Dess-Martin Periodinane (DMP)
This protocol outlines the mild oxidation of a primary polyenol to the corresponding polyenal.
-
Reaction Setup:
-
Dissolve the polyenol starting material (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a flask under an argon atmosphere.
-
Add solid Dess-Martin Periodinane (1.2 eq) to the solution in one portion.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). Stir until the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (avoiding excessive heat).
-
Purify the resulting polyenal by flash column chromatography on silica gel, using a non-polar eluent system.
-
Visualizations
Caption: Desired Wittig reaction pathway versus common side reactions.
Caption: Troubleshooting workflow for a low-yield Wittig reaction.
References
- 1. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 2. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 3. Khan Academy [khanacademy.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Analysis of Deca-2,4,6,8-tetraenal and Other Polyenals for Researchers and Drug Development Professionals
An objective comparison of the chemical properties and biological activities of Deca-2,4,6,8-tetraenal with other polyenals, supported by available data and detailed experimental methodologies.
I. Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of these molecules. The extended polyene chain is a common feature that dictates much of their chemical reactivity and biological function.
| Property | This compound | Retinaldehyde (all-trans) |
| Molecular Formula | C10H12O | C20H28O |
| Molecular Weight | 148.20 g/mol | 284.44 g/mol |
| Appearance | Yellow Crystalline Solid[1] | Crystalline solid |
| Structure | A ten-carbon chain with four conjugated carbon-carbon double bonds and a terminal aldehyde group.[2] | A twenty-carbon chain with a β-ionone ring, a polyene chain with four conjugated double bonds, and a terminal aldehyde group.[3] |
| Key Feature | Highly unsaturated conjugated polyene system.[2] | Precursor to all-trans retinoic acid, the active form of vitamin A.[4] |
II. Biological Activity and Signaling Pathways
Polyenals exert their biological effects through various mechanisms, including the modulation of key signaling pathways.
This compound: This polyenal is recognized for its role in lipid oxidation processes and its ability to influence cellular signaling, notably the NF-κB pathway.[2] The high degree of unsaturation in its structure contributes to its reactivity and potential to interact with biological molecules.[2]
Retinaldehyde: As a crucial intermediate in the synthesis of retinoic acid from retinol (Vitamin A), retinaldehyde plays a pivotal role in the retinoic acid signaling pathway.[4] This pathway is fundamental for numerous physiological processes, including embryonic development, cell differentiation, and immune function.[5]
To visualize the distinct signaling pathways these polyenals are involved in, the following diagrams are provided.
Caption: Simplified overview of the NF-κB signaling pathway.
Caption: The synthesis of retinoic acid and its signaling cascade.
III. Experimental Protocols
The following are generalized experimental protocols that can be adapted to compare the biological activities of this compound and other polyenals.
This protocol outlines a method to determine the cytotoxic effects of polyenals on cultured cells.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the test polyenals (e.g., this compound, retinaldehyde) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of each compound in cell culture media to achieve a range of final concentrations.
-
Replace the media in the cell plates with the media containing the test compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
3. Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.
This protocol describes a method to quantify the activation of the NF-κB pathway.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, Raw264.7) on glass coverslips in 24-well plates.
-
After 24 hours, treat the cells with various concentrations of the test polyenal (e.g., this compound) for a specified time (e.g., 1-4 hours). Include a positive control such as TNF-α.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with 1% BSA in PBS.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
3. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each treatment condition.
This protocol details a reporter gene assay to measure the activation of RARs.
1. Cell Transfection:
-
Co-transfect a suitable cell line (e.g., COS-7, HEK293) with an expression vector for an RAR isotype (e.g., RARα) and a reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., β-galactosidase) should also be co-transfected for normalization.
2. Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the test polyenal (e.g., retinaldehyde) or a known RAR agonist (e.g., all-trans retinoic acid) for 18-24 hours.
3. Reporter Gene Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Measure the β-galactosidase activity for normalization of transfection efficiency.
4. Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the dose-response curves and determine the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound.
IV. Conclusion
This compound and retinaldehyde are both polyenals with significant biological activities, albeit through different primary mechanisms. This compound's effects are linked to lipid peroxidation and modulation of the pro-inflammatory NF-κB pathway, suggesting its potential relevance in inflammatory and oxidative stress-related conditions. In contrast, retinaldehyde is a key player in the well-defined retinoic acid signaling pathway, which is crucial for a wide array of developmental and physiological processes.
The lack of direct comparative studies highlights an area for future research. Such studies would be invaluable for elucidating the relative potencies and specificities of these and other polyenals, thereby aiding in the development of novel therapeutic agents. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Activation of Retinoic Acid Receptors by Dihydroretinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retinal | C20H28O | CID 638015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
Comparative Reactivity Analysis: Deca-2,4,6,8-tetraenal versus Shorter-Chain Aldehydes
A deep dive into the chemical reactivity of the long-chain polyunsaturated aldehyde, deca-2,4,6,8-tetraenal, reveals a significantly higher potential for interaction with biological macromolecules compared to its shorter-chain counterparts. This heightened reactivity, primarily attributed to its extensive π-electron conjugation, has significant implications for its biological activity and toxicological profile.
The reactivity of aldehydes is largely dictated by the electrophilicity of the carbonyl carbon and, in the case of α,β-unsaturated aldehydes, the β-carbon. This inherent reactivity allows them to readily form covalent adducts with nucleophilic groups found in proteins and DNA, such as the sulfhydryl group of cysteine, the amino group of lysine, and the imidazole group of histidine. These interactions can lead to alterations in protein structure and function, enzyme inhibition, and genotoxicity.
This compound, a ten-carbon aldehyde with four conjugated double bonds, represents a highly reactive species. The extended system of alternating double and single bonds results in significant delocalization of π-electrons across the molecule, which enhances the electrophilic character of both the carbonyl carbon and the β-carbon, making it a potent Michael acceptor.[1] This increased reactivity is a key factor in its biological effects, including the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[1]
In contrast, shorter-chain saturated aldehydes are generally less reactive. Unsaturated aldehydes, particularly α,β-unsaturated aldehydes, exhibit greater reactivity and toxicity than their saturated counterparts due to the presence of the conjugated system which facilitates Michael addition reactions.[2][3]
Quantitative Comparison of Aldehyde Reactivity
The following table summarizes the available cytotoxicity data for a range of unsaturated aldehydes against various cancer cell lines. While direct comparisons should be made with caution due to variations in experimental conditions and cell lines, a general trend of increasing cytotoxicity with increasing chain length and degree of unsaturation can be observed.
| Aldehyde | Chemical Formula | Chain Length | Degree of Unsaturation | Cell Line | IC50 (µM) |
| Acrolein | C₃H₄O | 3 | 1 | Various | ~1-10 |
| Crotonaldehyde | C₄H₆O | 4 | 1 | Various | ~10-100 |
| 2,4-Hexadienal | C₆H₈O | 6 | 2 | Various | ~5-50 |
| 2,4-Decadienal | C₁₀H₁₆O | 10 | 2 | MCF-7 | ~100-250[4] |
| This compound | C₁₀H₁₂O | 10 | 4 | - | Data not available |
Note: The IC50 values are approximate ranges compiled from various sources and should be considered as indicative rather than absolute comparative values.
Key Reaction Mechanisms
The primary mechanisms through which this compound and other unsaturated aldehydes exert their reactivity are Michael addition and Schiff base formation.
Michael Addition: As potent Michael acceptors, α,β-unsaturated aldehydes readily react with soft nucleophiles, such as the sulfhydryl group of cysteine residues in proteins.[5][6] This 1,4-conjugate addition is a thermodynamically controlled reaction that results in the formation of a stable carbon-sulfur bond.[5][7] The extensive conjugation in this compound makes the β-carbon particularly susceptible to nucleophilic attack.
Schiff Base Formation: The carbonyl group of aldehydes can react with primary amino groups, such as the ε-amino group of lysine residues, to form an imine, also known as a Schiff base.[8][9][10] This reaction is reversible and proceeds through a carbinolamine intermediate.[8][9] While aliphatic aldehydes form relatively unstable Schiff bases, those formed from aromatic or highly conjugated aldehydes exhibit greater stability.[8]
Experimental Protocols
Determination of Aldehyde Reactivity with Glutathione (GSH)
This assay measures the rate of depletion of an aldehyde in the presence of glutathione, a key intracellular antioxidant containing a reactive sulfhydryl group. The rate of GSH adduct formation serves as a measure of the aldehyde's Michael acceptor reactivity.
Protocol:
-
Reagents:
-
Test aldehyde solution (e.g., 1 mM in a suitable solvent).
-
Glutathione (GSH) solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% trichloroacetic acid).
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer).
-
-
Procedure:
-
Pre-warm the GSH and PBS solutions to 37°C.
-
Initiate the reaction by adding a small volume of the test aldehyde solution to the GSH solution to achieve a final desired concentration (e.g., 100 µM aldehyde, 1 mM GSH).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analyze the quenched samples by HPLC to quantify the remaining concentration of the test aldehyde.
-
The rate constant for the reaction can be determined by plotting the natural logarithm of the aldehyde concentration against time.
-
Quantification of Protein Carbonylation using Aldehyde Reactive Probes (ARP)
This method allows for the detection and quantification of aldehyde-protein adducts, providing a measure of protein carbonylation.
Protocol:
-
Reagents:
-
Protein sample (e.g., cell lysate or purified protein).
-
Aldehyde reactive probe (ARP), such as biotin hydrazide.
-
Reagents for protein digestion (e.g., trypsin).
-
Streptavidin-agarose beads for enrichment of biotinylated peptides.
-
Reagents for mass spectrometry analysis.
-
-
Procedure:
-
Incubate the protein sample with the test aldehyde to allow for adduct formation.
-
Derivatize the carbonyl groups on the adducted proteins by reacting the sample with ARP.
-
Remove excess ARP by dialysis or buffer exchange.
-
Digest the derivatized proteins into peptides using trypsin.
-
Enrich the ARP-labeled (biotinylated) peptides using streptavidin-agarose affinity chromatography.
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of protein carbonylation.
-
Signaling Pathway Activation: The Keap1-Nrf2 Pathway
Reactive aldehydes, including this compound, are known to activate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation. As a result, newly synthesized Nrf2 accumulates and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional activation of a battery of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis and recycling.
Caption: The Keap1-Nrf2 signaling pathway activated by reactive aldehydes.
Experimental Workflow: Aldehyde-Protein Adduct Detection
The following workflow outlines the key steps in identifying and characterizing protein adducts formed by reactive aldehydes using mass spectrometry.
Caption: Workflow for the detection and analysis of aldehyde-protein adducts.
References
- 1. Interspecies quantitative structure‐activity relationship model for aldehydes: Aquatic toxicity | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
- 10. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Deca-2,4,6,8-tetraenal for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key organic compounds is paramount. Deca-2,4,6,8-tetraenal, a polyunsaturated aldehyde, is a valuable building block in the synthesis of more complex molecules. This guide provides a comparative overview of validated synthesis methods for this compound, complete with experimental data, detailed protocols, and a workflow for method selection.
This document aims to provide an objective comparison of common synthetic routes to this compound, focusing on reaction yield, product purity, and the complexity of the experimental setup. The information presented is intended to assist researchers in selecting the most appropriate method for their specific laboratory capabilities and research needs.
Comparison of Synthesis Methods
Two primary methods for the synthesis of this compound are prevalent in organic chemistry: the Wittig reaction and the Aldol condensation. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and stereoselectivity.
| Synthesis Method | Key Reactants | Typical Yield (%) | Purity (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Wittig Reaction | Crotonaldehyde, (3-Formylallyl)triphenylphosphonium salt | 60-75 | >95 | Anhydrous solvent (e.g., THF), Strong base (e.g., n-BuLi), -78°C to room temperature | High stereoselectivity for the trans isomer, reliable C=C bond formation.[1] | Requires anhydrous conditions, strong bases can be hazardous, phosphine oxide byproduct can complicate purification. |
| Aldol Condensation | Acetaldehyde, Crotonaldehyde | 40-60 | 90-95 | Aqueous or alcoholic solvent, Base or acid catalyst (e.g., NaOH, H+) | Uses readily available and inexpensive starting materials, simpler experimental setup.[2] | Can lead to a mixture of products (poly-condensation), lower stereoselectivity, requires careful control of reaction conditions to maximize yield. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the Wittig reaction and Aldol condensation.
Method 1: Wittig Reaction
This protocol is a representative procedure for the synthesis of all-trans-Deca-2,4,6,8-tetraenal.
Materials:
-
(3-Formylallyl)triphenylphosphonium salt
-
Crotonaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
A solution of (3-Formylallyl)triphenylphosphonium salt (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to -78°C in a dry ice/acetone bath.
-
n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution, resulting in the formation of the corresponding ylide (a color change is typically observed). The mixture is stirred at this temperature for 30 minutes.
-
A solution of freshly distilled crotonaldehyde (1.1 equivalents) in anhydrous THF is added dropwise to the ylide solution at -78°C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy to confirm its structure and purity. The all-trans isomer exhibits a characteristic UV absorption maximum.
Method 2: Aldol Condensation
This protocol describes a stepwise aldol condensation approach to synthesize this compound.
Materials:
-
Acetaldehyde
-
Crotonaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium hydroxide (e.g., 10% in water/ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
A mixture of acetaldehyde (2.0 equivalents) and crotonaldehyde (1.0 equivalent) is added dropwise to the cooled base solution with vigorous stirring. The temperature should be maintained below 10°C.
-
The reaction mixture is stirred at a low temperature for several hours, and the progress is monitored by TLC.
-
After the reaction is deemed complete, the mixture is neutralized with dilute hydrochloric acid.
-
The product is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product, which may contain a mixture of polyenals, is purified by recrystallization or column chromatography to isolate this compound.
Workflow for Synthesis Method Selection
The choice between the Wittig reaction and Aldol condensation for the synthesis of this compound depends on several factors. The following diagram illustrates a logical workflow to aid in this decision-making process.
Caption: Decision workflow for selecting a synthesis method for this compound.
References
Spectroscopic Profile of Deca-2,4,6,8-tetraenal: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectroscopic signature is paramount for its identification, characterization, and quality control. This guide provides a detailed cross-reference of the spectroscopic data for Deca-2,4,6,8-tetraenal, a polyunsaturated aldehyde with significant potential in various research and development applications. The data is presented in comparison with related polyenals to offer a clearer perspective on the influence of conjugation on spectroscopic properties.
This compound (C₁₀H₁₂O) is a ten-carbon aldehyde containing a conjugated system of four double bonds. This extensive conjugation is a key determinant of its chemical and physical properties, most notably its strong absorption in the UV-Visible region. This guide will delve into the characteristic spectroscopic features of this compound across various analytical techniques.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and comparable, shorter-chain polyenals. This comparative approach highlights the systematic shifts in spectroscopic properties with increasing conjugation.
UV-Visible Spectroscopy
The length of the conjugated π-system in polyenals directly influences their UV-Visible absorption maxima (λmax). As the number of conjugated double bonds increases, the energy required for electronic transitions decreases, resulting in a bathochromic (red) shift to longer wavelengths.
| Compound | Number of Conjugated Double Bonds | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 2,4-Decadienal | 2 | Not Specified | ~270 | Not Specified |
| (2E,4E,6E)-Octa-2,4,6-trienal | 3 | Chloroform | 319 | 39,000 |
| (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal | 4 | Chloroform | 341 | 44,000 |
Table 1: UV-Visible absorption data for selected polyenals, demonstrating the bathochromic shift with increasing conjugation.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For polyenals, the key characteristic absorptions are from the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |
| (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal | 1650-1700 (strong) | 1550-1650 | Observable |
| 2,4,6-Octatrienal | Data not available | Data not available | Data not available |
| 2,4-Decadienal | Data not available | Data not available | Data not available |
The extended conjugation in this compound is expected to shift the C=O and C=C stretching frequencies to lower wavenumbers compared to less conjugated systems.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For polyenals, the chemical shifts of the vinylic and aldehydic protons and carbons are particularly informative.
¹H NMR Spectroscopy (ppm)
| Compound | Aldehyde Proton (CHO) | Vinylic Protons (C=C-H) |
| (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal | ~9.5 - 9.9 | ~5.0 - 7.5 |
| 2,4,6-Octatrienal | Data not available | Data not available |
| 2,4-Decadienal | Data not available | Data not available |
¹³C NMR Spectroscopy (ppm)
| Compound | Aldehyde Carbon (C=O) | Vinylic Carbons (C=C) |
| (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal | ~190 - 200 | ~115 - 150 |
| 2,4,6-Octatrienal | Data not available | Data not available |
| 2,4-Decadienal | Data not available | Data not available |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| (2E,4E,6E,8E)-Deca-2,4,6,8-tetraenal | 148.20 | Data not available |
| 2,4,6-Octatrienal | 122.16 | Data not available |
| 2,4-Decadienal | 152.23 | 98, 81, 67, 57, 41 |
Table 5: Mass spectrometry data for selected polyenals.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the spectroscopic techniques discussed.
UV-Visible Spectroscopy:
-
Sample Preparation: A solution of the analyte is prepared in a UV-transparent solvent (e.g., chloroform, ethanol, or hexane) at a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (blank). The sample solution is then placed in the sample beam path, and the absorbance is measured across a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between two salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Measurement: A background spectrum of the empty sample holder (or the salt plates) is recorded. The sample is then placed in the IR beam, and the spectrum is recorded. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.
-
Instrumentation: A high-field NMR spectrometer is used.
-
Measurement: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton decoupling is often used to simplify the spectrum. The resulting free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using techniques such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a polyenal like this compound.
Caption: A logical workflow for the spectroscopic analysis of a polyenal.
This guide provides a foundational cross-reference for the spectroscopic data of this compound. While specific experimental data for some techniques were not available in the public domain, the provided information, based on established spectroscopic principles and data from analogous compounds, offers a robust starting point for researchers. The detailed experimental protocols and the logical workflow diagram further support the practical application of this knowledge in a laboratory setting.
References
The Evolving Landscape of Polyunsaturated Aldehydes: A Comparative Overview Centered on Deca-2,4,6,8-tetraenal
For Researchers, Scientists, and Drug Development Professionals
The field of bioactive lipids is witnessing a surge of interest in polyunsaturated aldehydes (PUAs), a class of highly reactive molecules with diverse biological activities. Among these, Deca-2,4,6,8-tetraenal, a long-chain PUA, stands out due to its extensive conjugation, suggesting a high potential for interaction with biological systems. This guide provides a comparative overview of the state of knowledge on this compound and related PUAs, offering insights into their potential applications, mechanisms of action, and the experimental frameworks required for their evaluation. While specific efficacy data for this compound remains limited in publicly accessible research, this document aims to equip researchers with the foundational knowledge to explore its potential.
Chemical Profile and Hypothesized Bioactivity
This compound is a polyunsaturated fatty aldehyde characterized by a ten-carbon chain with four conjugated double bonds and a terminal aldehyde group.[1] This high degree of unsaturation makes it a highly reactive molecule.[2] It is a subject of interest in studies concerning lipid peroxidation and the generation of reactive oxygen species (ROS).[2] The interaction of such aldehydes with biological macromolecules is a key area of investigation.
The broader class of PUAs is known to be produced by marine diatoms, where they are thought to act as a defense mechanism against grazing copepods by impairing their reproductive success.[3] This biological activity highlights the potential for PUAs to influence cellular processes.
Potential Applications and Comparative Landscape
While specific applications for this compound are not yet well-documented, research into other PUAs suggests several avenues for investigation, including:
-
Anti-inflammatory Effects: Some studies suggest that certain PUAs may possess anti-inflammatory properties.[2] However, it is crucial to note that related compounds, such as trans, trans-2,4-decadienal, have been shown to have pro-inflammatory effects, underscoring the need for compound-specific evaluation.
-
Antimicrobial Activity: The reactivity of the aldehyde group suggests potential antimicrobial applications. Various aldehydes have demonstrated the ability to disrupt microbial cell membranes.
-
Modulation of Cellular Signaling: As products of lipid peroxidation, PUAs can act as signaling molecules, influencing pathways related to oxidative stress and cellular defense.[4]
A direct comparison with established alternatives is challenging without specific application data. However, for a hypothetical anti-inflammatory application, this compound could be compared against known non-steroidal anti-inflammatory drugs (NSAIDs) or other lipid-derived signaling molecules like prostaglandins and leukotrienes.
Experimental Evaluation: A Proposed Framework
Given the nascent stage of research on this compound, a systematic experimental approach is necessary to elucidate its efficacy and mechanism of action. Below is a proposed workflow for its evaluation in a potential anti-inflammatory context.
Experimental Workflow for Assessing Anti-Inflammatory Efficacy
Caption: Proposed experimental workflow for evaluating the anti-inflammatory potential of this compound.
Detailed Experimental Protocols
1. Cell Culture and Induction of Inflammation:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified atmosphere.
-
Inflammation Induction: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
3. Cytokine Analysis:
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis:
-
Cell lysates are prepared and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of NF-κB p65, p38, ERK, JNK).
-
Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used for visualization.
Putative Signaling Pathway
The biological effects of PUAs are likely mediated through their interaction with key signaling pathways involved in inflammation and oxidative stress. The high reactivity of the aldehyde group in this compound suggests it may form adducts with proteins, thereby modulating their function. A plausible, yet hypothetical, signaling pathway for its anti-inflammatory action is depicted below.
Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
This compound represents a molecule of interest within the expanding field of polyunsaturated aldehydes. While its specific biological functions and efficacy in particular applications are yet to be thoroughly investigated, its chemical structure suggests a high potential for bioactivity. The experimental framework and hypothetical signaling pathways presented in this guide offer a roadmap for future research. A systematic evaluation of this compound, including direct comparisons with established alternatives in well-defined in vitro and in vivo models, is essential to unlock its potential for therapeutic and research applications. As more data becomes available, a clearer picture of its efficacy and place within the landscape of bioactive lipids will emerge.
References
Benchmarking Deca-2,4,6,8-tetraenal: A Comparative Guide for Intermediate Performance
For Researchers, Scientists, and Drug Development Professionals
Deca-2,4,6,8-tetraenal, a C10 polyunsaturated aldehyde, serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. Its extended conjugated system of four double bonds and a terminal aldehyde group provides a reactive scaffold for various chemical transformations. This guide offers an objective comparison of this compound's performance as an intermediate against viable alternatives, supported by experimental data and detailed synthetic protocols.
Performance Overview: this compound vs. Alternatives
The utility of a synthetic intermediate is primarily assessed by its accessibility (ease of synthesis), reactivity, and the stereochemical control it offers in subsequent reactions. This section compares this compound with two representative alternatives: the shorter-chain polyenal, 2,4,6-octatrienal, and a more complex C10 building block, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.
Table 1: Comparison of Performance Metrics for Polyenal Intermediates
| Intermediate | Typical Synthesis Method | Precursor Availability | Typical Yield | Stereoselectivity Control | Key Applications |
| This compound | Oxidation of Deca-2,4,6,8-tetraenol | Requires multi-step synthesis | Good to High | Dependent on olefination method | Synthesis of retinoids, carotenoids, and other long-chain polyenes |
| 2,4,6-Octatrienal | Aldol condensation of acetaldehyde and acetone | Readily available starting materials | Moderate | Mixture of isomers often formed | Building block for shorter polyene systems, flavor and fragrance compounds |
| 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde | Multi-step synthesis from acetaldehyde diethyl acetal | Requires specialized starting materials | Good | High | Synthesis of carotenoids and other symmetric polyenes |
Synthetic Pathways and Experimental Protocols
The choice of an intermediate is heavily influenced by the feasibility and efficiency of its synthesis. Below are representative synthetic workflows and detailed protocols for this compound and a key alternative.
Synthesis of this compound
A common and effective strategy for the synthesis of this compound involves the chain elongation of a shorter aldehyde followed by oxidation of the resulting alcohol. An iterative approach using the Horner-Wadsworth-Emmons (HWE) reaction provides good stereocontrol, generally favoring the formation of (E)-alkenes. The final step is the oxidation of the corresponding polyen-ol.
This protocol describes a selective oxidation of the allylic alcohol to the corresponding aldehyde using activated manganese dioxide (MnO₂).
Materials:
-
Deca-2,4,6,8-tetraenol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celites®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve Deca-2,4,6,8-tetraenol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
To the stirred solution, add activated manganese dioxide (MnO₂) (5-10 equivalents by weight). The exact amount may need to be optimized depending on the activity of the MnO₂.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 85-95%
Synthesis of Alternatives: A Comparative Look
This shorter-chain polyenal can be synthesized via an aldol condensation reaction between acetaldehyde and acetone. While the starting materials are readily available, this method often results in a mixture of (E/Z) isomers and requires careful purification.
This C10 dialdehyde is a useful intermediate for the synthesis of symmetrical carotenoids. Its synthesis is a multi-step process that can be achieved through a Wittig reaction of a C5 phosphonium salt.[1] While providing a highly functionalized building block, the synthesis is more complex than that of linear polyenals.
Comparison of Key Synthetic Reactions
The synthesis of this compound and its alternatives relies on fundamental olefination and oxidation reactions. The choice of reaction can significantly impact yield, stereoselectivity, and substrate scope.
Table 2: Comparison of Common Olefination Reactions for Polyene Synthesis
| Reaction | Reagents | Stereoselectivity | Advantages | Disadvantages |
| Wittig Reaction | Phosphonium ylide | Generally Z-selective for unstabilized ylides | Wide functional group tolerance | Triphenylphosphine oxide byproduct can be difficult to remove. |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Generally E-selective | Water-soluble phosphate byproduct is easily removed; carbanion is more nucleophilic. | Typically requires an adjacent electron-withdrawing group. |
| Julia-Lythgoe Olefination | Phenyl sulfone anion | Generally E-selective | Can be used to form tri- and tetra-substituted alkenes. | Multi-step process; uses stoichiometric reducing agents. |
| Ramberg-Bäcklund Reaction | α-halo sulfone | Can be E or Z selective depending on conditions | Forms the double bond from a C-S-C bond framework. | Requires preparation of the α-halo sulfone. |
Table 3: Comparison of Common Oxidation Methods for Polyenols
| Reaction | Reagents | Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Cryogenic (-78 °C) | High yields, avoids over-oxidation to carboxylic acid. | Requires low temperatures, produces foul-smelling dimethyl sulfide. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature | Mild conditions, high yields, broad functional group tolerance. | Reagent is expensive and potentially explosive. |
| Manganese Dioxide (MnO₂) Oxidation | Activated MnO₂ | Room temperature | Selective for allylic and benzylic alcohols, inexpensive. | Requires a large excess of the reagent. |
Conclusion
This compound is a highly valuable intermediate for the synthesis of complex polyene structures. Its synthesis, achievable through iterative chain elongation and subsequent oxidation, offers good control over stereochemistry, particularly when employing the Horner-Wadsworth-Emmons reaction.
The choice between this compound and its alternatives depends on the specific synthetic target. For the construction of shorter polyene chains, 2,4,6-octatrienal may be a more direct and cost-effective option, albeit with potential challenges in stereocontrol. For symmetrical polyenes, the more complex 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde provides a specialized and efficient building block.
Ultimately, the selection of the optimal intermediate and synthetic route will be guided by a careful consideration of the target molecule's structure, the desired stereochemistry, and the overall efficiency of the synthetic sequence. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their specific drug development and chemical synthesis endeavors.
References
Deca-2,4,6,8-tetraenal: A Comparative Review of Its Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Deca-2,4,6,8-tetraenal is a polyunsaturated fatty aldehyde characterized by its highly conjugated system of double bonds. This structural feature suggests a high degree of reactivity and potential for diverse biological activities. While direct experimental data on this compound is limited in publicly available literature, its structural similarity to other well-studied lipid-derived aldehydes, such as trans, trans-2,4-decadienal (tt-DDE) and 4-hydroxynonenal (HNE), allows for a predictive comparison of its potential applications in biomedical research and drug development. This guide provides an objective comparison of the potential performance of this compound with these alternatives, supported by experimental data from studies on these related compounds.
Comparison with Structurally Related Aldehydes
The biological activity of polyunsaturated aldehydes is intrinsically linked to their chemical structure. The extended conjugation in this compound likely enhances its reactivity compared to less unsaturated aldehydes.[1] This reactivity is a double-edged sword, potentially leading to both therapeutic effects and cellular toxicity.
Table 1: Comparison of Biological Activities of this compound and Related Aldehydes
| Compound | Structure | Key Biological Activities | Potential Applications | Reference Compound Performance |
| This compound | C10H12O | Predicted pro-inflammatory and cytotoxic activities. Potential modulator of redox-sensitive signaling pathways. | Research tool for studying lipid peroxidation and cellular stress. Potential as an anti-cancer or anti-inflammatory agent (further investigation needed). | No direct data available. Performance is predicted based on structurally similar compounds. |
| trans,trans-2,4-decadienal (tt-DDE) | C10H16O | Pro-inflammatory effects, induces cytokine production, activates NF-κB signaling. Interacts with Hsp90 and 14-3-3ζ. Alters insulin signaling. | Model compound for studying inflammatory diseases and metabolic disorders. | Induces inflammatory responses in macrophage cells and in vivo models of colitis. |
| 4-hydroxynonenal (HNE) | C9H16O2 | Cytotoxic, genotoxic, and signaling molecule. Induces oxidative stress and apoptosis. Modulates NF-κB and AP-1 signaling. | Biomarker for oxidative stress. Research tool for studying a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular diseases. | Widely accepted as a key mediator of oxidative stress-induced cellular damage. |
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related aldehydes, this compound is likely to interact with key cellular signaling pathways involved in inflammation and cell survival. The NF-κB pathway, a central regulator of inflammation, is a probable target.
Caption: Predicted activation of the NF-κB signaling pathway by this compound.
Experimental Protocols
While specific protocols for this compound are not available, the following are detailed methodologies for key experiments cited for the analysis of related aldehydes. These can be adapted for the investigation of this compound.
Cell Culture and Treatment (Adapted for this compound)
-
Cell Line: RAW 264.7 murine macrophage cell line is suitable for studying inflammatory responses.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time points. A vehicle control (DMSO) should be included in all experiments.
-
Proteomics Analysis of Protein Interactions
To identify cellular targets of this compound, a click chemistry-based proteomics approach, similar to that used for tt-DDE, can be employed. This would involve synthesizing a tagged version of this compound.
Caption: Experimental workflow for identifying protein targets of this compound.
Sample Preparation for Mass Spectrometry (GeLC-MS/MS):
-
Protein Extraction: Lyse treated cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide (IAA).
-
SDS-PAGE: Separate proteins by one-dimensional SDS-polyacrylamide gel electrophoresis.
-
In-Gel Digestion: Excise gel bands, destain, and digest the proteins with trypsin overnight.
-
Peptide Extraction: Extract the resulting peptides from the gel slices.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry.
Conclusion
This compound represents a molecule of interest for its potential biological activities, largely inferred from its structural similarity to other reactive aldehydes. While direct experimental evidence is currently lacking, the comparative data and established experimental protocols presented in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the specific applications and mechanisms of action of this compound. Future research should focus on direct experimental validation of its predicted effects on inflammatory signaling and cytotoxicity to unlock its full potential in drug discovery and development.
References
A Comparative Guide to Isomeric Purity Analysis of Deca-2,4,6,8-tetraenal
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of compounds like Deca-2,4,6,8-tetraenal is critical for understanding its chemical properties, biological activity, and ensuring product consistency. This guide provides an objective comparison of three common analytical techniques for isomeric purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting principles and extrapolated experimental data to guide methodology selection.
This compound possesses a system of four conjugated double bonds, giving rise to multiple geometric isomers (E/Z configurations). The presence of different isomers can significantly impact the molecule's physical, chemical, and biological properties. Therefore, accurate and robust analytical methods are required to separate and quantify these isomers.
Comparison of Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required resolution, sensitivity, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC, GC, and NMR for the analysis of this compound isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differences in the magnetic properties of atomic nuclei in different chemical environments. |
| Applicability to Isomers | Excellent for the separation of non-volatile and thermally labile geometric isomers. Chiral stationary phases can be used for enantiomeric separation if applicable. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar aldehydes to improve volatility and peak shape.[1][2] | Provides detailed structural information and can be used for quantitative analysis of isomers in a mixture without the need for separation.[3] |
| Resolution | High resolution can be achieved by optimizing stationary phase, mobile phase, and temperature. | Typically offers very high resolution, especially with capillary columns, leading to sharp peaks.[4] | Resolution depends on the magnetic field strength and the difference in chemical shifts between isomers. Overlapping signals can be an issue. |
| Sensitivity | High sensitivity, especially with UV-Vis or Mass Spectrometry (MS) detectors. | Very high sensitivity, particularly with Flame Ionization Detection (FID) or MS detectors.[5] | Generally lower sensitivity compared to chromatographic techniques. Requires higher sample concentrations. |
| Analysis Time | Typically 10-60 minutes per sample.[6] | Generally faster than HPLC, with analysis times from a few minutes to half an hour.[6][7] | Can be rapid for simple spectra, but longer acquisition times may be needed for good signal-to-noise in quantitative measurements. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability.[1][2] | Dissolution in a deuterated solvent. An internal standard is required for absolute quantification.[3] |
| Quantitative Analysis | Excellent for quantitative analysis based on peak area with proper calibration. | Excellent for quantitative analysis based on peak area with proper calibration. | Can provide accurate relative and absolute quantification by integrating the area of distinct NMR signals.[3][8] |
Experimental Protocols
Below are proposed starting protocols for the analysis of this compound isomers using HPLC, GC, and NMR. These are generalized procedures and may require optimization for specific samples and instruments.
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for separating the geometric isomers of this compound due to its non-volatile nature. A reversed-phase method is proposed here.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV-Vis detector set at the λmax of this compound (expected to be in the long-wavelength UV region due to the extended conjugation).
-
Injection Volume: 10 µL.
Data Analysis: The retention times of the different isomers will vary. The peak area of each isomer is integrated, and the percentage of each isomer is calculated relative to the total peak area of all isomers.
Gas Chromatography (GC)
Due to the aldehyde functionality, derivatization is recommended to improve the thermal stability and chromatographic behavior of this compound. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common method for aldehydes.[1][2]
Sample Preparation (Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., hexane).
-
Add a solution of PFBHA in a suitable solvent.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
The resulting oxime derivatives can be directly injected into the GC.
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection: Split or splitless injection.
Data Analysis: The geometric isomers of the derivatized this compound will elute at different retention times. Quantification is performed by integrating the peak areas and calculating the relative percentages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can determine the isomeric ratio without chromatographic separation by integrating the signals that are unique to each isomer.[3]
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Add a known amount of an internal standard (e.g., maleic anhydride) that has a simple spectrum and does not overlap with the analyte signals.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton (¹H) NMR.
-
Parameters for Quantitative Analysis:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate integration.
-
A 90° pulse angle should be used.
-
Sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify distinct signals in the ¹H NMR spectrum that correspond to specific protons of each isomer. The olefinic and aldehydic protons are likely to have different chemical shifts for each isomer.
-
Integrate the area of these characteristic signals for each isomer.
-
The ratio of the integrals for the different isomers directly reflects their molar ratio in the sample.
Workflow and Visualization
The general workflow for determining the isomeric purity of a chemical sample involves several key steps, from sample preparation to data analysis and reporting.
Caption: General workflow for isomeric purity analysis.
Conclusion
The selection of an appropriate analytical method for the isomeric purity analysis of this compound is crucial for quality control and research purposes.
-
HPLC is a robust and versatile technique, particularly for non-volatile compounds, offering excellent separation of geometric isomers.
-
GC provides high resolution and sensitivity for volatile compounds, but may require a derivatization step for aldehydes.
-
NMR spectroscopy offers a powerful tool for structural confirmation and direct quantification of isomers in a mixture without the need for chromatographic separation, although with lower sensitivity.
For a comprehensive analysis, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks, while NMR can provide definitive structural elucidation and quantification of the isomers present. The choice of method should be guided by the specific requirements of the analysis, including the expected level of impurities, the need for absolute versus relative quantification, and the available resources.
References
- 1. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. bitesizebio.com [bitesizebio.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. foodsafety.institute [foodsafety.institute]
- 8. researchgate.net [researchgate.net]
Deca-2,4,6,8-tetraenal vs. Retinal: A Comparative Guide for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deca-2,4,6,8-tetraenal and retinal, two polyene aldehydes with distinct roles and applications in biochemical studies. While both molecules share a conjugated double bond system and an aldehyde functional group, their structural differences lead to divergent biological activities and research applications. This document outlines their respective biochemical functions, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of key signaling pathways and experimental workflows.
Introduction to the Molecules
This compound is a C10 polyunsaturated fatty aldehyde.[1][2][3][4] It is recognized as a product of lipid peroxidation, a process that can be indicative of oxidative stress in biological systems.[1][5][6][7][8] Its highly conjugated structure makes it a subject of interest for its potential reactivity and role in cellular signaling, particularly in inflammatory pathways.[1]
Retinal , also known as retinaldehyde, is a C20 polyene aldehyde and a derivative of vitamin A.[9] It is a crucial chromophore in the visual systems of animals, where its photoisomerization is the primary event in vision.[10] Beyond its role in sight, retinal is a key intermediate in the synthesis of retinoic acid, a vital signaling molecule in cellular differentiation and development.[11][12][13]
Comparative Biochemical Data
The following tables summarize the key physicochemical and biochemical properties of this compound and retinal.
| Property | This compound | Retinal (all-trans) |
| Molecular Formula | C₁₀H₁₂O[2][3] | C₂₀H₂₈O[9] |
| Molecular Weight | 148.20 g/mol [2][3] | 284.44 g/mol |
| Structure | Linear polyene chain | Polyene chain with a β-ionone ring |
| Primary Biochemical Role | Product of lipid peroxidation[1][5] | Chromophore in vision, precursor to retinoic acid[10] |
| Key Associated Pathway | Potentially NF-κB signaling[1] | Visual Signal Transduction, Retinoic Acid Synthesis[10][12] |
Table 1: Physicochemical and Biochemical Properties
| Parameter | This compound | Retinal |
| Cytotoxicity | Reported to be cytotoxic to human diploid fibroblasts and endothelial cells.[5] | Can induce cytotoxicity, particularly when combined with UVA irradiation.[14] Treatment of A549 cancer cells with retinaldehyde alone increased apoptosis to 172.5 ± 26.2% of the untreated control.[15] |
| Rhodopsin Regeneration | Not known to regenerate rhodopsin. Its shorter polyene chain and lack of a β-ionone ring make it incompatible with the binding pocket of opsin. | Essential for rhodopsin regeneration. The 11-cis isomer binds to opsin to form rhodopsin.[16] Regeneration rates can vary based on membrane composition, with over 80% regeneration observed in new disk membranes within 90 minutes.[16] |
| Interaction with Aldehyde Dehydrogenase (ALDH) | As an aldehyde, it is a potential substrate for ALDH enzymes. | A known substrate for ALDH, which oxidizes it to retinoic acid.[11] |
Table 2: Comparative Biological Activities
Key Signaling Pathways
Retinal and the Visual Signal Transduction Pathway
Retinal is central to the process of vision. The visual signal transduction cascade is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the rhodopsin protein. This conformational change activates rhodopsin, which in turn activates the G-protein transducin. Transducin then activates a phosphodiesterase, leading to a decrease in cyclic GMP levels and the closure of cGMP-gated ion channels, resulting in hyperpolarization of the photoreceptor cell and the transmission of a neural signal.
Caption: The visual signal transduction cascade initiated by retinal.
This compound and the NF-κB Signaling Pathway
As a product of lipid peroxidation, this compound is associated with cellular stress and inflammation. One of the key pathways in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for this compound is limited, other reactive aldehydes derived from lipid peroxidation are known to modulate this pathway. The diagram below illustrates a canonical NF-κB activation pathway.
Caption: The canonical NF-κB signaling pathway.
Experimental Protocols
Rhodopsin Regeneration Assay
This protocol is designed to measure the regeneration of rhodopsin from opsin and 11-cis-retinal in photoreceptor outer segment (POS) membrane preparations.
Materials:
-
Isolated POS membranes
-
11-cis-retinal
-
Hydroxylamine (for bleaching)
-
Buffer (e.g., 10 mM HEPES, pH 7.4)
-
Spectrophotometer
Procedure:
-
Bleaching:
-
Suspend POS membranes in buffer.
-
Add hydroxylamine to a final concentration of 10 mM.
-
Expose the sample to a continuous light source (e.g., with an orange filter) until >90% of the rhodopsin is bleached.[16]
-
Monitor bleaching by measuring the decrease in absorbance at 500 nm.
-
-
Washing:
-
Centrifuge the bleached membranes to pellet them.
-
Remove the supernatant containing hydroxylamine.
-
Wash the pellet twice with fresh buffer to remove any residual hydroxylamine.[16]
-
-
Regeneration:
-
Resuspend the washed, bleached membranes in buffer.
-
Add a 2-3 fold molar excess of 11-cis-retinal (dissolved in a minimal amount of ethanol, final ethanol concentration should be <0.5% v/v).[16]
-
Incubate the sample in the dark at 37°C.
-
-
Measurement:
-
At various time points, take aliquots of the sample and measure the absorbance at 500 nm.
-
The increase in absorbance at 500 nm corresponds to the amount of regenerated rhodopsin.
-
Calculate the percentage of regeneration based on the initial amount of rhodopsin before bleaching.[16]
-
Caption: Experimental workflow for a rhodopsin regeneration assay.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds on cultured cells.
Materials:
-
Cultured cells (e.g., A549, human diploid fibroblasts)
-
Cell culture medium
-
This compound or Retinal
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound or retinal in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include control wells with medium only (no compound) and a vehicle control if the compound is dissolved in a solvent.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to the untreated control.
-
Conclusion
This compound and retinal are both polyene aldehydes, but their biochemical significance and applications in research are markedly different. Retinal is a well-established and essential molecule in the biochemistry of vision and retinoic acid signaling. Its interactions with opsin and aldehyde dehydrogenases are well-characterized. In contrast, this compound is primarily studied in the context of lipid peroxidation and oxidative stress. While it holds potential for investigating inflammatory responses, further research is needed to fully elucidate its specific molecular targets and signaling pathways. This guide provides a foundation for researchers to understand the distinct properties of these two molecules and to design appropriate experimental approaches for their study.
References
- 1. This compound | 40650-87-1 | Benchchem [benchchem.com]
- 2. This compound | 40650-87-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. aschemicals.com [aschemicals.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a Retinal | C20H28O | CID 1070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deca-2,4,6,8-tetraenal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Deca-2,4,6,8-tetraenal, a polyunsaturated aldehyde used in organic synthesis.
This compound, due to its chemical nature as a reactive unsaturated aldehyde, requires careful management as a hazardous waste. Adherence to established protocols is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazardous Waste Classification
While this compound may not be explicitly listed as a hazardous waste by name under the Environmental Protection Agency (EPA) regulations, it is likely to be classified as such based on its characteristics. The primary hazardous characteristics to consider for this compound are its potential reactivity and toxicity.
| Hazardous Characteristic | EPA Waste Code | Relevance to this compound |
| Ignitability | D001 | The flashpoint of the chemical should be determined from its Safety Data Sheet (SDS). While not typically highly flammable, this should be confirmed. |
| Corrosivity | D002 | Unlikely to be corrosive unless formulated in an acidic or basic solution. |
| Reactivity | D003 | As an unsaturated aldehyde, it is chemically reactive and may undergo polymerization or other hazardous reactions under certain conditions. |
| Toxicity | D004 - D043 | The specific toxicity of this compound would need to be determined from toxicological data, often found in the SDS. Aldehydes as a class can exhibit toxicity. |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, for small quantities, chemical neutralization may be a viable option prior to collection, depending on laboratory capabilities and local regulations.
Standard Operating Procedure for Disposal
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Experimental Protocol: Chemical Neutralization of Unsaturated Aldehyde Waste
For laboratories equipped to perform chemical treatments, neutralization can render the waste less hazardous. The following is a general procedure for the detoxification of alpha, beta-unsaturated aldehydes.
Principle: Treatment with a slight excess of alkali at an elevated temperature can detoxify α,β-unsaturated aldehydes. This process is believed to proceed via condensation reactions, leading to the formation of less toxic, biodegradable polymers.
Materials:
-
Waste solution containing this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator strips or a pH meter
-
Heating mantle or water bath
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Procedure:
-
Place the waste solution in a suitable reaction vessel equipped with a stir bar.
-
Slowly add the sodium hydroxide solution while stirring, monitoring the pH. Adjust the pH to be slightly alkaline (e.g., pH 9-10).
-
Heat the solution to an elevated temperature (e.g., 50-60 °C). The exact temperature and time will depend on the concentration of the aldehyde.
-
Maintain the temperature and stirring for a sufficient period (e.g., 1-2 hours) to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
Verify the absence of the unsaturated aldehyde using an appropriate analytical method if available (e.g., colorimetric tests for aldehydes, GC-MS).
-
The neutralized solution should still be collected and disposed of as hazardous waste, but it will be in a less reactive state. Clearly label the container with the contents and the treatment performed.
Note: Commercially available aldehyde neutralizing agents, often based on sodium pyrosulfite, can also be used.[1] These products convert aldehydes into non-toxic substances.[1] While primarily marketed for formaldehyde and glutaraldehyde, their efficacy for this compound should be confirmed with the manufacturer.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal policies and local regulations before handling and disposing of this chemical.
References
Essential Safety and Handling Protocols for Deca-2,4,6,8-tetraenal
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and potentially hazardous compounds like Deca-2,4,6,8-tetraenal. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary. The following PPE recommendations are based on guidelines for handling structurally similar unsaturated aldehydes and are considered the minimum requirement.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles and a full-face shield should be worn at all times to protect against splashes and vapors. |
| Skin Protection | - Gloves: Butyl rubber or nitrile gloves are recommended for handling aldehydes. Given the potential for skin sensitization, it is crucial to change gloves immediately if contaminated. - Lab Coat/Apron: A chemically resistant lab coat or apron is required to protect against spills. - Footwear: Closed-toe shoes made of a non-porous material are mandatory. |
| Respiratory Protection | Due to its volatility and strong odor, work with this compound should be conducted in a certified chemical fume hood. If the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. It is important to note that odor should not be used as the primary indicator for cartridge change-out. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Disposal Plan
Due to its high degree of unsaturation, this compound is considered a reactive chemical and may be prone to polymerization. Therefore, standard aldehyde neutralization procedures may not be sufficient or safe.
Key Disposal Steps:
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should explicitly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
-
Professional Disposal: Do not attempt to neutralize or dispose of this chemical down the drain. All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1][2] Contact your environmental health and safety (EHS) department for specific guidance and to arrange for pickup of the waste.[1]
Storage and Spill Management
Storage:
Based on information for a structurally related compound, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer.[3] It should be protected from light.[3]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
